1-(2-Phenylcyclopropyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylcyclopropyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRVDCVJRDOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283840 | |
| Record name | 1-(2-phenylcyclopropyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-92-9 | |
| Record name | NSC33718 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-phenylcyclopropyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 1-(2-Phenylcyclopropyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1-(2-phenylcyclopropyl)ethanone, a chiral ketone with potential applications in medicinal chemistry. Due to the presence of two chiral centers at positions 1 and 2 of the cyclopropane ring, this compound exists as four distinct stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. The spatial arrangement of the phenyl and acetyl groups significantly influences the molecule's physicochemical properties and biological activity.
Stereoisomerism and Nomenclature
The four stereoisomers of this compound are:
-
(1R,2S)-1-(2-phenylcyclopropyl)ethanone and (1S,2R)-1-(2-phenylcyclopropyl)ethanone (cis enantiomers)
-
(1R,2R)-1-(2-phenylcyclopropyl)ethanone and (1S,2S)-1-(2-phenylcyclopropyl)ethanone (trans enantiomers)
The cis isomers have the phenyl and acetyl groups on the same face of the cyclopropane ring, while the trans isomers have them on opposite faces. Each diastereomer exists as a pair of non-superimposable mirror images (enantiomers).
Synthesis and Chiral Resolution
The synthesis of this compound stereoisomers can be approached through diastereoselective synthesis to obtain mixtures of cis and trans isomers, followed by chiral resolution to separate the enantiomers.
Diastereoselective Synthesis
A common strategy for the synthesis of 1,2-disubstituted cyclopropanes is the cyclopropanation of an α,β-unsaturated ketone. For this compound, the precursor would be benzalacetone (4-phenyl-3-buten-2-one).
This protocol is a representative method based on the Corey-Chaykovsky reaction, which is known to produce cyclopropanes from enones.[1]
Materials:
-
Benzalacetone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with hexanes to remove the mineral oil and then suspend it in anhydrous DMSO.
-
Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the suspension at room temperature. The reaction is exothermic and the temperature should be maintained below 25°C.
-
Stir the resulting mixture at room temperature for 15-20 minutes until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dissolve benzalacetone (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers of this compound.
Logical Workflow for Diastereoselective Synthesis
References
An In-depth Technical Guide to the Physicochemical Properties of Compounds Associated with CAS Number 827-92-9
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available physicochemical properties for the chemical entities associated with CAS number 827-92-9. It has come to our attention that this CAS number is ambiguously assigned to two distinct molecules in various chemical databases: N-(4-methoxyphenyl)picolinamide and 1-(2-phenylcyclopropyl)ethanone. This guide will address this discrepancy and present the known data for each compound separately, offering a clear and concise summary of their structural and physicochemical characteristics. All quantitative data is presented in structured tables, and where available, detailed experimental protocols are provided.
Addressing the Ambiguity of CAS Number 827-92-9
A critical first step in utilizing any chemical is the unambiguous confirmation of its identity. A thorough search of chemical databases and scientific literature has revealed that CAS number 827-92-9 is linked to two different chemical structures. This ambiguity necessitates careful verification of the compound in hand against reliable analytical data. Researchers are strongly advised to confirm the identity of any sample labeled with this CAS number using spectroscopic methods before proceeding with any experimental work.
The logical workflow for addressing this ambiguity is outlined below:
Physicochemical Properties of N-(4-methoxyphenyl)picolinamide (MPPA)
Recent and detailed structural information is available for N-(4-methoxyphenyl)picolinamide. A 2024 publication provides a comprehensive analysis of its crystal structure.[1][2]
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 228.25 g/mol | Calculated |
| IUPAC Name | N-(4-methoxyphenyl)picolinamide | [1][2] |
| Synonyms | MPPA | [1][2] |
| Appearance | Crystalline solid | [1][2] |
Thermal Properties
| Property | Value | Source |
| Melting Point | 362–363 K (89–90 °C) | [1][2] |
| Boiling Point | Data not available |
Spectroscopic Data
| Spectrum | Key Peaks/Signals | Source |
| ¹H NMR (600 MHz, CDCl₃) | δ 9.92 (s, 1H), 8.60 (ddt, J = 4.8, 1.7, 0.8 Hz, 1H), 8.29 (dt, J = 7.8, 1.1 Hz, 1H), 7.92–7.86 (m, 1H), 7.73–7.67 (m, 2H), 7.49–7.44 (m, 1H), 6.95–6.90 (m, 2H), 3.81 (s, 3H) | [1][2] |
| ¹³C NMR (151 MHz, CDCl₃) | δ 161.86, 156.52, 150.11, 148.07, 137.77, 131.16, 126.43, 122.44, 121.37, 114.38, 55.62 | [1][2] |
| Mass Spectrometry (MS) | m/z: [M]⁺ 228.00 | [1][2] |
Crystallographic Data
The crystal structure of MPPA has been determined by single-crystal X-ray diffraction.[1][2]
| Property | Value | Source |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/n | [1][2] |
Experimental Protocols
A mixture of picolinic acid (0.005 mol), p-anisidine (0.01 mol), and orthoboric acid (0.005 mol) was combined and subjected to microwave irradiation for 40 minutes.[2] Following the reaction, a 10% NaHCO₃ solution was added, and the resulting solid was filtered.[1][2] The crude product was recrystallized from a 30% ethanol-water solution.[1][2]
The melting point of a crystalline solid can be determined using a melting point apparatus.[3][4][5][6]
To determine the crystal structure, a suitable single crystal of the compound is required.[7][8] The crystal is mounted on a goniometer and placed in an X-ray diffractometer.[7][8] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.[7][8] The resulting data is processed to determine the unit cell dimensions, space group, and ultimately the three-dimensional arrangement of atoms in the crystal.[7][8]
Physicochemical Properties of this compound
The available data for this compound is limited and contains some contradictions.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [9] |
| Molecular Weight | 160.21 g/mol | [9] |
| IUPAC Name | This compound | [9] |
| Synonyms | None found |
Thermal and Physical Properties
| Property | Value | Source |
| Boiling Point | 73 °C (at 0.3 Torr) | [10] |
| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [10] |
| Melting Point | Data not available | [9] |
Note: One source indicates that the melting point, boiling point, and density are "not available," which may suggest a lack of experimentally determined and verified data.[9]
Solubility
No specific experimental data on the solubility of this compound was found. However, a general qualitative solubility testing protocol can be followed to determine its solubility in various solvents.
The solubility of an organic compound can be qualitatively assessed by observing its miscibility with a range of solvents of varying polarity.
Conclusion
The CAS number 827-92-9 presents a case of ambiguity in chemical databases, being associated with both N-(4-methoxyphenyl)picolinamide and this compound. This guide has presented the available physicochemical data for both compounds, highlighting the more comprehensive and recent data available for N-(4-methoxyphenyl)picolinamide. It is imperative for researchers to independently verify the identity of any substance labeled with this CAS number before its use. The experimental protocols provided herein offer a starting point for the characterization of these compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chm.uri.edu [chm.uri.edu]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 827-92-9 CAS MSDS (1-(2-PHENYL-CYCLOPROPYL)-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Cyclopropyl Ketone Moiety: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl ketone moiety, a unique structural motif characterized by the fusion of a strained three-membered carbocycle with a carbonyl group, has emerged as a versatile and powerful building block in modern organic synthesis and medicinal chemistry. The inherent ring strain and unique electronic properties of the cyclopropyl group impart a diverse range of reactivity, enabling a plethora of chemical transformations that provide access to complex molecular architectures. This technical guide provides an in-depth exploration of the core reactivity of the cyclopropyl ketone moiety, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Core Principles of Reactivity
The reactivity of cyclopropyl ketones is fundamentally governed by two key features:
-
Ring Strain: The significant strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.
-
Electronic Properties: The carbon-carbon bonds of the cyclopropyl ring possess a high degree of p-character, allowing for electronic conjugation with the adjacent carbonyl group. This "pseudo-double bond" character influences the reactivity of both the ring and the carbonyl.[1][2][3]
These factors contribute to a rich and varied reaction landscape, including cycloadditions, rearrangements, nucleophilic additions, and cross-coupling reactions.
Key Reactions of the Cyclopropyl Ketone Moiety
[3+2] Cycloaddition Reactions
One of the most powerful applications of cyclopropyl ketones is their participation in formal [3+2] cycloaddition reactions to construct five-membered rings, which are prevalent in numerous natural products and pharmaceutical agents.[4][5]
Photocatalytic [3+2] Cycloadditions: Visible-light photoredox catalysis has enabled the enantioselective [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes.[4][6] In this process, a photocatalyst, such as Ru(bpy)32+, initiates a single-electron transfer to a Lewis acid-activated cyclopropyl ketone.[4][6] The resulting ketyl radical anion undergoes ring-opening to form a distonic radical anion, which then engages in a stepwise cycloaddition with an alkene partner to afford a cyclopentane derivative.[6]
Samarium(II) Iodide-Catalyzed [3+2] Cycloadditions: Samarium(II) iodide (SmI2) is a potent single-electron reductant that can catalyze the intermolecular coupling of both aryl and alkyl cyclopropyl ketones with alkenes and alkynes.[5][7][8][9] The reaction proceeds through the formation of a ketyl radical, followed by ring-opening and subsequent radical trapping by the coupling partner.[7][9] The reactivity of the cyclopropyl ketone in these reactions is influenced by the nature of the substituent on the ketone (aryl vs. alkyl) and on the cyclopropyl ring itself.[7][9][10] For instance, aryl cyclopropyl ketones benefit from conjugation, which stabilizes the intermediate ketyl radical, while alkyl cyclopropyl ketones may exhibit slower kinetics.[7][9] The presence of ortho-substituents on an aryl ring can enhance reactivity by promoting a pre-twisted conformation that facilitates radical trapping.[7][9]
Table 1: Selected Examples of Photocatalytic and SmI2-Catalyzed [3+2] Cycloadditions
| Entry | Cyclopropyl Ketone Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| 1 | Phenyl cyclopropyl ketone | Styrene | Ru(bpy)32+, Gd(OTf)3, L3 | Substituted cyclopentane | 95 | 93 | [6] |
| 2 | 2,6-Dimethylphenyl cyclopropyl ketone | Phenylacetylene | SmI2 | Substituted cyclopentene | High | N/A | [7] |
| 3 | Cyclohexyl cyclopropyl ketone | Phenylacetylene | SmI2, Sm(0) | Substituted cyclopentene | 90 | N/A | [8] |
| 4 | p-Methoxyphenyl cyclopropyl ketone | 4-Methoxystyrene | Ru(bpy)32+, Gd(OTf)3, L6 | Substituted cyclopentane | 85 | 95 | [6] |
Rearrangement Reactions
The strained nature of the cyclopropyl ring makes cyclopropyl ketones susceptible to a variety of rearrangement reactions, often triggered by acid or thermal conditions.
Acid-Catalyzed Rearrangements: In the presence of Lewis or Brønsted acids, cyclopropyl ketones can undergo ring-opening to form carbocationic intermediates that subsequently rearrange to afford various products, including tetralones and spirocyclic compounds.[11][12] The specific outcome of these rearrangements is often dictated by the substitution pattern of the cyclopropyl ketone and the reaction conditions. For example, aryl cyclopropyl ketones can cyclize to form 1-tetralones under acidic conditions.[13]
Cloke-Wilson Rearrangement: This rearrangement involves the thermal or acid-catalyzed isomerization of cyclopropyl ketones into dihydrofurans.[14] This transformation is a valuable method for the synthesis of five-membered oxygen-containing heterocycles.[14]
Table 2: Examples of Rearrangement Reactions of Cyclopropyl Ketones
| Entry | Substrate | Reagent/Conditions | Major Product(s) | Yield (%) | Reference |
| 1 | Phenyl cyclopropyl ketone | BF3·OEt2 | 1-Tetralone | 75 | [13] |
| 2 | Tricyclodecanone derivative | Boron trifluoride | 11,12-Dihydronootkatone | N/A | [12] |
| 3 | Cyclopropyl carbaldehyde | Thermal | Dihydrofuran | N/A | [14] |
Nucleophilic Addition and Substitution Reactions
The carbonyl group of cyclopropyl ketones undergoes typical nucleophilic addition reactions.[15] However, the adjacent cyclopropyl ring can influence the stereoselectivity of these additions. Furthermore, the entire cyclopropyl ketone moiety can participate in nucleophilic substitution reactions where the cyclopropyl ring is opened. For instance, a highly regio- and diastereoselective nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl ketones has been developed using nucleophiles like TMSBr, DMPSCl, and TMSN3.[16]
Cross-Coupling Reactions
Recent advances have demonstrated the utility of cyclopropyl ketones in cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides allows for the synthesis of γ-alkyl ketones.[17] This reaction proceeds via a ring-opening mechanism and offers a novel strategy for the formation of C(sp3)–C(sp3) bonds at a remote position.[17]
The Role of Cyclopropyl Ketones in Drug Discovery
The cyclopropyl group is a valuable "bioisostere" in medicinal chemistry, often used to replace gem-dimethyl groups or alkenes. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced potency, and reduced off-target effects.[1] The unique conformational constraints imposed by the cyclopropyl ring can also optimize the binding of a molecule to its biological target.[1][2] Consequently, the synthetic methodologies developed for cyclopropyl ketones are of significant interest to drug development professionals.[18][19]
Experimental Protocols
General Protocol for Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone
This protocol is a representative example based on the work of Yoon and coworkers.[6]
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Alkene (2.0 equiv)
-
Ru(bpy)3(PF6)2 (1-2.5 mol%)
-
Gd(OTf)3 (20 mol%)
-
Chiral ligand (e.g., PyBOX) (30 mol%)
-
i-Pr2NEt (DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., CH2Cl2 or THF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl cyclopropyl ketone, Gd(OTf)3, and the chiral ligand.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous solvent, the alkene, and DIPEA are added via syringe.
-
The photocatalyst, Ru(bpy)3(PF6)2, is added, and the tube is sealed.
-
The reaction mixture is stirred and irradiated with a blue LED lamp at a controlled temperature (e.g., -20 °C) for 24-48 hours.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.
General Protocol for SmI2-Catalyzed Intermolecular Coupling
This protocol is a representative example based on the work of Procter and coworkers.[5][8]
Materials:
-
Cyclopropyl ketone (1.0 equiv)
-
Alkene or alkyne (1.2 equiv)
-
SmI2 (0.1 M in THF, 10 mol%)
-
Sm powder (for catalyst stabilization with alkyl cyclopropyl ketones, 10 mol%)
-
Anhydrous THF
Procedure:
-
An oven-dried Schlenk flask is charged with the cyclopropyl ketone and a magnetic stir bar.
-
The flask is evacuated and backfilled with argon.
-
Anhydrous THF and the alkene or alkyne are added.
-
The SmI2 solution in THF is added dropwise to the stirred solution at room temperature. For less reactive alkyl cyclopropyl ketones, Sm powder may be added to the reaction mixture.
-
The reaction is stirred at room temperature for the specified time (typically 1-24 hours) until completion is observed by TLC or GC-MS.
-
The reaction is quenched with a saturated aqueous solution of Na2S2O3.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Photocatalytic [3+2] cycloaddition pathway.
Caption: SmI2-catalyzed [3+2] cycloaddition mechanism.
Caption: Logic flow for acid-catalyzed rearrangement.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic chemistry - How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]
- 18. Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis [sincerechemicals.com]
- 19. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
The Phenylcyclopropyl Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylcyclopropyl scaffold, a unique structural motif characterized by a phenyl ring attached to a cyclopropane ring, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, leading to high-affinity and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the known biological activities of phenylcyclopropyl-containing compounds, with a focus on their roles as enzyme inhibitors and receptor modulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Enzyme Inhibition
The phenylcyclopropyl scaffold is a cornerstone in the design of potent inhibitors for several key enzyme families, most notably flavin-dependent amine oxidases.
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9).[1] Its overexpression is implicated in various cancers, making it a prime therapeutic target.[1] The trans-2-phenylcyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of LSD1.[2] Tranylcypromine, an antidepressant, was one of the first identified LSD1 inhibitors.[2]
Phenylcyclopropylamine-based inhibitors act as mechanism-based inactivators of LSD1. The cyclopropylamine moiety undergoes oxidative activation by the FAD cofactor within the enzyme's active site, leading to the formation of a reactive intermediate that covalently bonds with the FAD, thereby irreversibly inhibiting the enzyme.[2]
Extensive structure-activity relationship (SAR) studies have been conducted to improve the potency and selectivity of phenylcyclopropyl-based LSD1 inhibitors over other amine oxidases like MAO-A and MAO-B.
| Compound | Target | Activity | Reference |
| Tranylcypromine (TCP) | LSD1 | IC₅₀ = ~200 µM | [2] |
| GSK2879552 | LSD1 | IC₅₀ = 17 nM | [3] |
| ORY-1001 (Iadademstat) | LSD1 | IC₅₀ < 20 nM | [4] |
| INCB059872 | LSD1 | IC₅₀ = 23 nM | [4] |
| S2101 | LSD1 | k_inact/K_I = 4560 M⁻¹s⁻¹ | [2] |
| NCD38 | LSD1 | IC₅₀ = 0.16 µM | [1] |
Inhibition of LSD1 leads to the re-expression of tumor suppressor genes, cell differentiation, and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-phenylcyclopropyl)ethanone: A Versatile Synthetic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-phenylcyclopropyl)ethanone is a key synthetic intermediate whose unique structural features—a strained cyclopropane ring conjugated with a phenyl group and a ketone—offer a rich landscape for chemical transformations. This guide provides a detailed examination of its synthesis, physicochemical properties, and diverse reactivity. It serves as a technical resource, highlighting the compound's role as a versatile building block for constructing complex molecular architectures and its significance in the development of pharmacologically active agents, particularly in the realm of neuroscience.
Introduction
The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry, often introduced to enhance the potency, selectivity, and metabolic stability of drug candidates. This compound, by incorporating this group, presents itself as an attractive starting material. The inherent ring strain of the cyclopropane, combined with the electronic influence of the adjacent phenyl and acetyl groups, dictates its reactivity, making it a powerful precursor for a wide range of organic molecules. Its applications span from fundamental organic synthesis to the targeted development of pharmaceuticals.
Synthesis of this compound
The predominant method for synthesizing this compound is through the cyclopropanation of benzylideneacetophenone (chalcone). The Corey-Chaykovsky reaction, which employs a sulfur ylide, is a widely adopted and efficient strategy for this transformation.[1] This method allows for the formation of the cyclopropane ring under relatively mild conditions.
Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction [1]
-
Reagents: Benzylideneacetophenone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), dry Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Under a nitrogen atmosphere, sodium hydride is carefully washed with dry hexanes to remove mineral oil and then suspended in dry DMSO in a flame-dried, three-necked flask.
-
Trimethylsulfoxonium iodide is added to the suspension in portions at ambient temperature. The mixture is stirred until the evolution of hydrogen gas ceases and a homogenous solution of dimethyloxosulfonium methylide (the sulfur ylide) is formed (approx. 1-2 hours).
-
A solution of benzylideneacetophenone in dry DMSO is added dropwise to the ylide solution. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion (typically 3-5 hours), the reaction is carefully quenched by the slow addition of an equal volume of cold water.
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a mixture of cis and trans diastereomers.
-
Diagram: Synthetic Workflow
Caption: Corey-Chaykovsky synthesis of this compound.
Physicochemical and Spectroscopic Data
This compound is typically isolated as an oil. Its key properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 827-92-9 | [2][3] |
| Molecular Formula | C₁₁H₁₂O | [2][3] |
| Molecular Weight | 160.21 g/mol | [2][3] |
| Boiling Point | 73 °C @ 0.3 Torr | [2] |
| Predicted Density | 1.077 ± 0.06 g/cm³ | [2] |
Table 2: Representative Spectroscopic Data
| Spectroscopy | Characteristic Peaks / Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, 5H, Ar-H), 2.50-2.35 (m, 1H, CH-Ph), 2.15-2.00 (m, 1H, CH-CO), 1.90 (s, 3H, COCH₃), 1.55-1.40 (m, 1H, CH₂), 1.25-1.10 (m, 1H, CH₂). (Note: Signals for cis/trans isomers may be distinct) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.5 (C=O), 140.2 (Ar-C), 128.4 (Ar-CH), 126.3 (Ar-CH), 126.0 (Ar-CH), 30.5 (CH₃), 28.2 (CH-Ph), 25.5 (CH-CO), 18.0 (CH₂). |
| IR (thin film, cm⁻¹) | ν: 3028 (Ar C-H), 2925 (Alkyl C-H), 1695 (C=O stretch), 1601, 1495 (Ar C=C). |
| Mass Spec (EI, m/z) | 160 [M]⁺, 145 [M-CH₃]⁺, 117, 105 [Ph-CO]⁺, 91 [C₇H₇]⁺. |
Chemical Reactivity and Synthetic Applications
The utility of this compound as a building block stems from the reactivity of both the ketone and the cyclopropane ring.
Reactions Involving the Carbonyl Group
The ketone functionality is a handle for numerous classical transformations, providing access to alcohols, esters, and more highly substituted derivatives.
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄).
-
Baeyer-Villiger Oxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 2-phenylcyclopropyl acetate.[3]
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to generate tertiary alcohols.
Diagram: Carbonyl Group Transformations
Caption: Key reactions at the carbonyl center of the title compound.
Ring-Opening and Rearrangement Reactions
The strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions, offering a pathway to linear carbon chains.
Experimental Protocol: Reductive Ring-Opening
-
Reagents: this compound (1.0 eq), Palladium on Carbon (10% Pd, 5 mol%), Hydrogen gas (H₂), Ethanol (solvent).
-
Procedure:
-
The ketone is dissolved in ethanol in a suitable pressure vessel.
-
The Pd/C catalyst is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 atm).
-
The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the ring-opened product, 4-phenyl-2-butanone.
-
Application in Drug Development: MAO Inhibitors
A paramount application of this building block is in the synthesis of 2-phenylcyclopropylamine derivatives. This scaffold is the core of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant. The synthesis is typically achieved via reductive amination of this compound. MAO inhibitors function by preventing the breakdown of key neurotransmitters, thereby increasing their concentration in the synaptic cleft.
Diagram: Role of Derivatives in Neurotransmitter Signaling
Caption: Mechanism of MAO inhibition by a key derivative.
Conclusion
This compound is a synthetic building block of considerable value. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecules. Its established role in the synthesis of potent MAO inhibitors highlights its importance for professionals in medicinal chemistry and drug development, solidifying its status as a critical intermediate in the pursuit of novel therapeutics.
References
Literature review on the synthesis of aryl cyclopropyl ketones
The aryl cyclopropyl ketone motif is a privileged structural element in medicinal chemistry and a versatile building block in organic synthesis.[1] Its presence in numerous bioactive compounds highlights the importance of efficient and robust synthetic methodologies for its construction. This guide provides an in-depth review of key synthetic strategies for aryl cyclopropyl ketones, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers and drug development professionals.
Classical Approach: Friedel-Crafts Acylation
One of the most traditional methods for synthesizing aryl cyclopropyl ketones is the Friedel-Crafts acylation of aromatic compounds with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution is generally effective for electron-rich aromatic substrates. However, its scope is limited, as aromatics bearing electron-poor rings or sensitive functional groups often fail to provide the desired products under the required acidic conditions.[1]
Transition Metal-Catalyzed Cross-Coupling Reactions
To overcome the limitations of Friedel-Crafts acylation, modern cross-coupling strategies have been developed. These methods offer broader substrate scope and milder reaction conditions.
Palladium-Catalyzed Carbonylative Cross-Coupling
A notable advancement is the palladium-catalyzed carbonylative cross-coupling reaction between aryl iodides and tricyclopropylbismuth. This method utilizes an N-heterocyclic carbene (NHC) palladium(II) catalyst, (SIPr)Pd(allyl)Cl, to facilitate the reaction under a carbon monoxide atmosphere (1 atm). The presence of lithium chloride is also crucial for achieving good yields of the corresponding aryl cyclopropyl ketones.[1] This approach is particularly valuable for preparing ketones on aromatic systems that are incompatible with Friedel-Crafts conditions.[1]
Caption: Catalytic cycle for Pd-catalyzed carbonylative cross-coupling.
Cyclopropanation of α,β-Unsaturated Ketones
The construction of the cyclopropane ring onto an existing unsaturated ketone is a powerful strategy. The Corey-Chaykovsky reaction is a prime example, particularly for the synthesis of donor-acceptor cyclopropanes.
Corey-Chaykovsky Cyclopropanation of 2-Hydroxychalcones
A simple and general method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones.[2] This reaction tolerates a diverse range of substituents on both the phenolic moiety (e.g., alkoxy, halogens, nitro group) and the aroyl fragment, affording the desired cyclopropanes in moderate to high yields.[2] The reaction typically proceeds with high diastereoselectivity, yielding the trans-cyclopropane as the major product.[2]
Table 1: Synthesis of Donor-Acceptor Cyclopropanes via Corey-Chaykovsky Reaction [2]
| Entry | Aryl Group (Ar) | R Group | Yield (%) |
| 1 | Phenyl | H | 82 |
| 2 | 4-MeO-Phenyl | H | 85 |
| 3 | 4-Cl-Phenyl | H | 79 |
| 4 | 2-Thienyl | H | 75 |
| 5 | Phenyl | 5-Br | 88 |
| 6 | Phenyl | 5-NO₂ | 65 |
| 7 | 4-MeO-Phenyl | 3-EtO | 81 |
To a stirred solution of trimethylsulfoxonium iodide (2.2 mmol, 1.1 equiv) in DMSO (3 mL), powdered NaOH (2.2 mmol, 1.1 equiv) is added in one portion under an argon atmosphere. The resulting mixture is stirred at room temperature for 15 minutes. A solution of the corresponding 2-hydroxychalcone (2.0 mmol, 1 equiv) in DMSO (3 mL) is then added, and the reaction mixture is stirred at room temperature for 2-4 hours. After completion, the mixture is poured into ice water (30 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the pure product.
Ring Contraction and Rearrangement Methods
Alternative strategies involve the rearrangement of larger ring systems, such as cyclobutanones, to form the strained three-membered ring.
Acid-Catalyzed Rearrangement of 2-Hydroxycyclobutanones
A straightforward continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed starting from 2-hydroxycyclobutanones and aryl thiols.[3][4] This acid-catalyzed procedure uses a reusable solid acid catalyst, Amberlyst-35, packed into a column. The method allows for a scalable, multigram synthesis of cyclopropyl aldehydes and ketones under mild conditions.[3][4] A variety of aryl thiols react smoothly to give the corresponding arylthio-cyclopropyl products in good to excellent yields.[4]
Caption: Workflow for continuous-flow synthesis of aryl cyclopropyl ketones.
Organotitanium Chemistry: The Kulinkovich Reaction
The Kulinkovich reaction provides access to cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6] While the primary products are cyclopropanols, they are valuable precursors that can be oxidized to the corresponding ketones. The reaction proceeds through the formation of a titanacyclopropane intermediate.[6][7] This intermediate acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis.[6]
Table 2: Selected Applications of Kulinkovich-Type Reactions
| Substrate Type | Reagents | Product Type | Reference |
| Ester | EtMgBr, Ti(OiPr)₄ | 1-Substituted Cyclopropanol | [6] |
| Lactone | EtMgBr, Ti(OiPr)₄ | Fused Cyclopropanol | [8] |
| Nitrile | EtMgBr, Ti(OiPr)₄, then Lewis Acid | Primary Cyclopropylamine | [9] |
The reaction is initiated by the reaction of two equivalents of a Grignard reagent (e.g., EtMgBr) with a titanium(IV) alkoxide, leading to an unstable dialkyltitanium species.[6] This species undergoes β-hydride elimination to form a titanacyclopropane.[6] The titanacyclopropane then reacts with the ester carbonyl group, ultimately leading to the cyclopropanol product after workup.[5][6]
Modern Catalytic Approaches: Hydrogen-Borrowing Catalysis
A recent innovation for the α-cyclopropanation of ketones utilizes a hydrogen borrowing (HB) strategy.[10][11] This method involves the reaction of a ketone with an alcohol mediated by an iridium or ruthenium catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes an aldol condensation with the ketone. The resulting enone is reduced by the stored metal-hydride species.[10][11] For cyclopropanation, the process is designed such that the initial alkylation step is followed by an intramolecular displacement of a pendant leaving group, affording the cyclopropyl ring.[10][11]
This strategy offers two complementary approaches: the leaving group can be pre-installed on either the ketone or the alcohol component, enhancing the versatility of the method.[11] A key advantage is the ability to use sterically hindered ketones, which can prevent undesired side reactions like over-alkylation or reduction of the starting ketone.[10][11]
References
- 1. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - ProQuest [proquest.com]
- 4. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Phenylcyclopropyl)ethanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to 1-(2-phenylcyclopropyl)ethanone, a significant molecule in the landscape of organic synthesis and medicinal chemistry. This document details the initial synthesis as reported in 1964, compiles available physical and chemical properties, and outlines experimental protocols. Furthermore, it explores the broader pharmacological context of related cyclopropane derivatives, offering insights for researchers in drug discovery and development.
Introduction
This compound, with the chemical formula C₁₁H₁₂O, is a ketone derivative featuring a phenyl-substituted cyclopropane ring.[1] Its rigid structure and the electronic properties of the cyclopropyl group make it and its derivatives valuable scaffolds in medicinal chemistry and material science. Understanding the foundational discovery and synthesis of this compound is crucial for appreciating its subsequent applications and the development of related chemical entities.
Discovery and History
The first documented synthesis of this compound was reported by James A. Moore and colleagues in a 1964 publication in The Journal of Organic Chemistry. The research focused on the synthesis and stereochemical assignments of various cyclopropane derivatives. This initial work laid the groundwork for further exploration of phenylcyclopropyl compounds and their chemical transformations.
Subsequent interest in this compound and its analogs has been driven by the diverse biological activities observed in the broader class of cyclopropane-containing molecules. These activities include potential applications as enzyme inhibitors, antimicrobial agents, and central nervous system modulators.[2][3][4] While specific pharmacological studies on this compound are not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds, such as the phenylcyclopropylamines, suggests its potential as a precursor or a research tool in neuroscience.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some physical properties, such as melting point and refractive index, are not consistently reported across all databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| CAS Number | 827-92-9 | [1] |
| Boiling Point | 73 °C at 0.3 Torr | [5] |
| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [5] |
Experimental Protocols
The seminal 1964 paper by Moore et al. provides the foundational experimental protocol for the synthesis of this compound. The synthesis involves the reaction of styrene with an appropriate acetyl-donating reagent to form the cyclopropyl ring.
Synthesis of this compound (Adapted from Moore et al., 1964)
A generalized synthetic workflow for the preparation of phenylcyclopropyl ketones is depicted in the following diagram.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. 827-92-9 CAS MSDS (1-(2-PHENYL-CYCLOPROPYL)-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Phenylcyclopropyl Group: An In-depth Technical Guide to its Electronic Properties for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylcyclopropyl motif is a unique structural element increasingly utilized in medicinal chemistry and drug design. Its rigid conformation and distinct electronic properties offer advantages in fine-tuning the pharmacological profiles of therapeutic agents. This technical guide provides a comprehensive analysis of the electronic nature of the phenylcyclopropyl group, detailing its substituent effects, relevant quantitative electronic parameters, and the spectroscopic evidence that underpins our understanding. Detailed experimental protocols for the determination of these properties are also provided to aid researchers in their own investigations.
Introduction: The Unique Nature of the Phenylcyclopropyl Group
The cyclopropane ring, due to its significant strain and the resulting rehybridization of its carbon-carbon bonds, exhibits electronic properties that are often compared to those of a carbon-carbon double bond. When appended to a phenyl ring, the cyclopropyl group engages in electronic interactions that influence the reactivity and properties of the aromatic system. It is generally characterized as a weak π-electron donor, capable of donating electron density into the phenyl ring through conjugation. This property is of significant interest to medicinal chemists, as it can be used to modulate the electronics of a molecule to enhance binding to a biological target, improve metabolic stability, or alter pharmacokinetic properties. For instance, the phenylcyclopropylamine structure is the core of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine, where its electronic and conformational features are crucial for its inhibitory activity.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent on an aromatic ring is most commonly quantified using Hammett and related substituent constants. These parameters provide a valuable tool for understanding and predicting reaction rates and equilibria.
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted parent compound (k₀ or K₀). The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects.
The cyclopropyl group is considered an electron-donating group, which is reflected in its negative Hammett constant values. This electron donation occurs through a combination of inductive and resonance effects.
| Parameter | Value | Description |
| σm | -0.07 | Represents the inductive effect of the cyclopropyl group from the meta position. |
| σp | -0.21 | Represents the combined inductive and resonance effects of the cyclopropyl group from the para position. |
| σ+ | -0.48 | Represents the electronic effect in reactions involving the formation of a positive charge at the benzylic position, indicating strong stabilization of the carbocation. |
Table 1: Hammett Substituent Constants for the Cyclopropyl Group.[1]
The negative values for both σm and σp confirm the electron-donating nature of the cyclopropyl group. The more negative value of σp compared to σm indicates that the electron donation is more pronounced at the para position, which is characteristic of a group that donates electrons through resonance (conjugation). The significantly more negative σ+ value highlights the cyclopropyl group's strong ability to stabilize an adjacent positive charge, a property that is particularly relevant in the study of reaction mechanisms and carbocation intermediates.
Spectroscopic Evidence of Electronic Effects
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide direct evidence of the electronic influence of the cyclopropyl group on the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-donating nature of the cyclopropyl group leads to increased electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density results in shielding of the aromatic protons and carbons, causing them to resonate at higher fields (lower ppm values) in the NMR spectrum compared to unsubstituted benzene.
| Compound | Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Benzene | - | 7.34 | 128.5 |
| Phenylcyclopropane | ortho | 7.25 | 126.5 |
| meta | 7.32 | 128.4 | |
| para | 7.10 | 125.7 | |
| ipso | - | 145.9 | |
| p-Nitrophenylcyclopropane | ortho to c-Pr | 7.45 | 127.5 |
| meta to c-Pr | 8.15 | 123.8 |
Table 2: 1H and 13C NMR Chemical Shifts for Phenylcyclopropane and a Substituted Derivative (in CDCl3), Illustrating the Shielding Effect of the Cyclopropyl Group and the Deshielding Effect of a Nitro Group.
As shown in Table 2, the ortho and para protons of phenylcyclopropane are shifted upfield relative to benzene, consistent with electron donation from the cyclopropyl group. The 13C NMR data further supports this, with the para carbon showing a significant upfield shift. In contrast, the addition of a strong electron-withdrawing group like a nitro group at the para position deshields the aromatic protons, shifting them downfield.
Infrared (IR) Spectroscopy
The electronic effects of the cyclopropyl group can also be observed in the IR spectrum. The stretching frequencies of bonds within the aromatic ring are sensitive to the electron density. Electron-donating groups generally lead to a slight decrease in the wavenumber of the aromatic C-C stretching vibrations. Characteristic IR absorptions for the cyclopropyl group itself include C-H stretching vibrations around 3100-3000 cm-1 and ring deformation (breathing) modes near 1020 cm-1.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm-1) |
| Cyclopropyl C-H | Stretching | ~3080 - 3000 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aromatic C=C | Ring Stretching | ~1600 and ~1500 |
| Cyclopropyl Ring | "Breathing" | ~1020 |
Table 3: General IR Absorption Frequencies for the Phenylcyclopropyl Moiety.
Experimental Protocols for Determining Electronic Parameters
Accurate determination of Hammett constants is crucial for quantitative structure-activity relationship (QSAR) studies. The following are detailed methodologies for the key experiments used to derive σ, σp, and σ+ values.
Determination of σm and σp via pKa Measurement of Substituted Benzoic Acids
This method is the basis for the original Hammett constants and relies on measuring the acid dissociation constant (Ka) of meta- and para-substituted benzoic acids.
Principle: The substituent's electronic effect influences the stability of the carboxylate anion. Electron-withdrawing groups stabilize the anion, increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).
Methodology:
-
Synthesis: Synthesize the required m-cyclopropylbenzoic acid and p-cyclopropylbenzoic acid.
-
Solution Preparation: Prepare a series of solutions of the synthesized acid at a known concentration (e.g., 0.01 M) in a standardized solvent system (typically water or a water/co-solvent mixture at 25 °C).
-
Potentiometric Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the benzoic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
-
-
Calculation of σ:
-
The Hammett constant is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) .
-
By definition, the reaction constant (ρ) for the ionization of benzoic acid in water at 25 °C is 1.
-
Determination of σ+ via Solvolysis of Substituted Benzyl Derivatives
The σ+ constants are determined from the rates of solvolysis of substituted cumyl chlorides (or other suitable benzyl derivatives) that proceed through a carbocation intermediate.
Principle: The rate-determining step is the formation of a benzylic carbocation. Electron-donating substituents that can stabilize this positive charge through resonance will significantly accelerate the reaction rate.
Methodology:
-
Synthesis: Synthesize the appropriate precursor, such as p-cyclopropylcumyl chloride.
-
Kinetic Runs:
-
Prepare a solution of the substrate in a suitable solvent (e.g., 90% acetone/water).
-
Maintain the reaction at a constant temperature (e.g., 25 °C) in a thermostatted bath.
-
Monitor the progress of the reaction over time. This can be done by:
-
Conductivity: Measuring the increase in conductivity as HCl is produced.
-
Titration: Periodically withdrawing aliquots and titrating the produced HCl with a standard base.
-
Spectroscopy: Following the disappearance of the starting material or the appearance of the product using UV-Vis or NMR spectroscopy.
-
-
-
Rate Constant Calculation:
-
The reaction follows first-order kinetics. The rate constant (k) is determined by plotting ln([Substrate]) versus time, where the slope is -k.
-
-
Calculation of σ+:
-
The σ+ value is calculated using the Hammett-Brown equation: σ+ = (log(k/k₀)) / ρ , where k is the rate constant for the substituted compound, k₀ is for the unsubstituted compound, and ρ is the reaction constant for this specific solvolysis reaction (a known value, e.g., -4.54 for cumyl chloride solvolysis).
-
Application in Drug Design: The Case of Phenylcyclopropylamine MAO Inhibitors
The electronic properties of the phenylcyclopropyl group are critical to its use in drug design. A prime example is the irreversible inhibition of monoamine oxidase (MAO) by tranylcypromine (trans-2-phenylcyclopropylamine).
MAO is a flavin-containing enzyme that catalyzes the oxidative deamination of neurotransmitters like serotonin and norepinephrine. Tranylcypromine acts as a mechanism-based inhibitor. The enzyme initiates its normal catalytic cycle by oxidizing the amine to an iminium ion. However, the unique electronic nature and strain of the cyclopropyl ring lead to a subsequent homolytic cleavage of a C-C bond in the ring. This generates a radical species that covalently modifies the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.
Conclusion
The phenylcyclopropyl group presents a fascinating case study in the interplay of steric and electronic effects. Its characterization as a weak electron-donating group, capable of stabilizing adjacent positive charge, is well-supported by quantitative data from Hammett analysis and qualitative evidence from NMR and IR spectroscopy. For researchers in drug development, a thorough understanding of these electronic properties is essential for the rational design of molecules with optimized activity, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide provide a framework for the continued investigation and application of this valuable structural motif.
References
1-(2-phenylcyclopropyl)ethanone derivatives and analogs
An In-Depth Technical Guide to 1-(2-Phenylcyclopropyl)ethanone Derivatives and Analogs for Researchers and Drug Development Professionals.
Introduction
The this compound core is a fascinating structural motif that has garnered significant attention in medicinal chemistry. Its derivatives are analogs of phenylcyclopropylamines, a class of compounds known for their diverse biological activities. The defining feature of this scaffold is the cyclopropyl ring fused to a phenyl group, which imparts a rigid, three-dimensional conformation. This unique stereochemical and electronic nature makes it an attractive starting point for designing novel therapeutic agents.
Phenylcyclopropylamine derivatives, such as the antidepressant tranylcypromine, are well-established as potent inhibitors of monoamine oxidases (MAOs).[1] This has inspired the exploration of related structures, including this compound derivatives, as modulators of various enzymes and receptors. These compounds serve as valuable tools for probing biological systems and as lead structures in drug discovery programs targeting a range of diseases, from cancer to neurological disorders and infectious diseases.[1][2]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. It includes detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways to serve as a practical resource for researchers in the field.
Synthesis Strategies
The synthesis of this compound and its derivatives often involves the construction of the strained cyclopropane ring as a key step. Several synthetic strategies have been developed, with the Corey-Chaykovsky reaction being a prominent method.
A general approach involves the cyclopropanation of α,β-unsaturated ketones, such as chalcones, which can be readily synthesized through aldol condensation.[3]
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation
This protocol is adapted from the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones.[3]
Materials:
-
Appropriate 2-hydroxychalcone (1.00 mmol)
-
Trimethylsulfoxonium iodide (1.10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.20 mmol)
-
Anhydrous DMSO (5 mL)
-
Argon atmosphere
Procedure:
-
A suspension of sodium hydride in anhydrous DMSO is stirred under an argon atmosphere at room temperature.
-
Trimethylsulfoxonium iodide is added in one portion. The resulting mixture is stirred at room temperature for 15-20 minutes until the evolution of hydrogen gas ceases.
-
The 2-hydroxychalcone, dissolved in anhydrous DMSO, is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 1-2 hours.
-
Upon completion (monitored by TLC), the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-acyl-2-(ortho-hydroxyaryl)cyclopropane.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have been investigated for a wide range of biological activities, demonstrating their potential as versatile therapeutic agents.
Enzyme Inhibition
Monoamine Oxidase (MAO) Inhibition: The parent amine analogs are potent MAO inhibitors.[1] Fluorination of the cyclopropane ring has been shown to significantly impact inhibitory activity against tyramine oxidase, a related copper-containing monoamine oxidase. For example, trans-2-fluoro-2-phenylcyclopropylamine was found to be a potent competitive inhibitor with an IC50 value 10 times lower than that of the non-fluorinated tranylcypromine.[4] This highlights the sensitivity of the enzyme to substitution on the cyclopropane ring.
Lysine-Specific Demethylase 1 (LSD1) Inhibition: The trans-2-phenylcyclopropylamine scaffold has been successfully utilized to develop mechanism-based inhibitors of LSD1, an important target in cancer chemotherapy.[1] This suggests that ketone-containing analogs could also be explored for this activity.
MCR-1 Inhibition: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of MCR-1, a protein that confers resistance to the last-resort antibiotic colistin.[5] These compounds have been shown to inhibit the phosphoethanolamine (PEA) transfer reaction catalyzed by MCR-1, thereby restoring colistin's efficacy against resistant bacteria.[5][6]
Caption: Mechanism of MCR-1 inhibition by 1-phenyl-2-(phenylamino)ethanone derivatives.
VEGFR-2 Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives, which can be considered bioisosteres or analogs, have been synthesized and shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in tumor angiogenesis.[7]
Receptor Modulation
Analogs such as 2-phenylcyclopropylmethylamine derivatives have been designed as partial agonists for the dopamine D2 receptor (D2R), a primary target for third-generation antipsychotics.[8]
Anti-inflammatory and Anticancer Activity
Chalcones and related diarylpentanoids, which are often precursors to this compound derivatives, exhibit antitumor activity.[9] Furthermore, 2-benzylidene-1-indanone derivatives, which share the α,β-unsaturated ketone system within a cyclic structure, have demonstrated anti-inflammatory properties by inhibiting the production of IL-6 and TNF-α.[10] Some prop-2-en-1-one derivatives have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways.[11]
Caption: Modulation of inflammatory pathways by related enone derivatives.
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the cyclopropane moiety.
| Compound Class/Derivative | Target | Activity | IC50 / GI50 | Reference |
| trans-2-Fluoro-2-phenylcyclopropylamine | Tyramine Oxidase | Inhibition | ~10x more potent than tranylcypromine | [4] |
| Thieno[2,3-d]pyrimidine Derivative 17f | VEGFR-2 | Inhibition | 0.23 ± 0.03 µM | [7] |
| Thieno[2,3-d]pyrimidine Derivative 17f | HCT-116 Cells | Cytotoxicity | 2.80 ± 0.16 µM | [7] |
| Thieno[2,3-d]pyrimidine Derivative 17f | HepG2 Cells | Cytotoxicity | 4.10 ± 0.45 µM | [7] |
| 1-Phenyl-2-(phenylamino)ethanone 6p | MCR-1 expressing E. coli | Reversal of Colistin Resistance | Complete inhibition at 25 µM | [5] |
| 1-Phenyl-2-(phenylamino)ethanone 6q | MCR-1 expressing E. coli | Reversal of Colistin Resistance | Complete inhibition at 25 µM | [5] |
| Enone Derivative 6a | Human Neutrophils (fMLF-induced) | Superoxide Anion Inhibition | 1.23 µM | [11] |
| Enone Derivative 6a | Human Neutrophils (fMLF-induced) | Elastase Release Inhibition | 1.37 µM | [11] |
Key SAR Insights:
-
Ring Substitution: For MCR-1 inhibitors, molecular docking studies suggest that potent compounds form hydrogen bonds with key residues like Glu246 and Thr285 in the enzyme's active site.[5]
-
Stereochemistry: The stereochemistry of the cyclopropane ring is often crucial for biological activity, as seen with the trans configuration being preferred for many MAO and LSD1 inhibitors.[1]
-
Fluorine Substitution: The addition of fluorine to the cyclopropane ring can dramatically increase potency, as demonstrated in the inhibition of tyramine oxidase.[4]
Experimental Protocols for Biological Assays
Protocol: VEGFR-2 Kinase Inhibition Assay
This is a representative protocol for assessing VEGFR-2 inhibition.[7]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme using an ELISA-based method.
Procedure:
-
Recombinant human VEGFR-2 is incubated with the test compounds at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: Cell-Based MCR-1 Inhibition Assay
This protocol assesses the ability of compounds to restore colistin susceptibility.[5]
Procedure:
-
E. coli BL21(DE3) cells expressing the mcr-1 gene are cultured to the logarithmic growth phase.
-
The bacterial suspension is diluted and added to a 96-well microtiter plate.
-
Test compounds are added to the wells at a fixed concentration (e.g., 25 µM).
-
Colistin is added at a concentration that is normally sub-lethal to the resistant strain (e.g., 2 µg/mL).
-
The plates are incubated overnight at 37°C.
-
Bacterial growth is assessed by measuring the optical density at 600 nm (OD600).
-
Complete inhibition of growth indicates that the compound has successfully reversed colistin resistance.
Conclusion
The this compound scaffold and its analogs represent a rich area for therapeutic innovation. The rigid cyclopropane ring offers a unique platform for creating compounds with specific three-dimensional orientations, enabling precise interactions with biological targets. The diverse biological activities, ranging from enzyme inhibition to receptor modulation, underscore the versatility of this chemical class. Future research focusing on systematic modifications of the core structure, guided by computational modeling and detailed SAR studies, is likely to yield novel and potent drug candidates for a variety of human diseases. This guide provides a foundational resource to aid researchers and drug development professionals in this exciting endeavor.
References
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjph.com.cn [cjph.com.cn]
- 3. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diastereoselective Synthesis of 1-(2-phenylcyclopropyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the diastereoselective synthesis of trans-1-(2-phenylcyclopropyl)ethanone, a valuable building block in medicinal chemistry and organic synthesis. The featured method is an improved Corey-Chaykovsky reaction that offers high diastereoselectivity, operational simplicity, and excellent yields.
Introduction
The cyclopropyl moiety is a key structural feature in numerous biologically active compounds and approved pharmaceuticals. Its unique conformational properties and electronic nature can significantly influence the pharmacological profile of a molecule. The diastereoselective synthesis of substituted cyclopropanes, such as 1-(2-phenylcyclopropyl)ethanone, is therefore of great interest to researchers in drug discovery and development. This document outlines a reliable and efficient protocol for the synthesis of the trans isomer of this compound via the Corey-Chaykovsky reaction of benzalacetophenone (chalcone) with dimethylsulfoxonium methylide.
Reaction Principle
The Corey-Chaykovsky reaction is a classic method for the formation of three-membered rings. In the context of α,β-unsaturated ketones (enones), the reaction proceeds via a conjugate addition (1,4-addition) of a sulfur ylide to the enone. The resulting enolate then undergoes an intramolecular nucleophilic attack, displacing the sulfur-containing group to form the cyclopropane ring. The use of dimethylsulfoxonium methylide, a stabilized sulfur ylide, generally favors this 1,4-addition pathway, leading to the desired cyclopropyl ketone.[1][2] The reaction typically exhibits high diastereoselectivity, yielding the thermodynamically more stable trans-cyclopropane product.[3][4]
Quantitative Data Summary
The following table summarizes the results for the diastereoselective synthesis of trans-1-(2-phenylcyclopropyl)ethanone using the improved Corey-Chaykovsky protocol.
| Substrate | Product | Reagents | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Benzalacetophenone (Chalcone) | trans-1-(2-phenylcyclopropyl)ethanone | Trimethylsulfoxonium iodide | MTBD | Acetonitrile | 90 | >98:2 (exclusive trans) | [5] |
MTBD : 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
Experimental Protocol
This protocol is adapted from the improved procedure for dimethylsulfoxonium methylide cyclopropanation reported by Paxton and Taylor.[5]
Materials:
-
Benzalacetophenone (Chalcone)
-
Trimethylsulfoxonium iodide
-
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
-
Acetonitrile (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Equipment for solvent evaporation (rotary evaporator)
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzalacetophenone (1.0 eq).
-
Reagent Addition: Add trimethylsulfoxonium iodide (1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the benzalacetophenone).
-
Base Addition: Add 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford pure trans-1-(2-phenylcyclopropyl)ethanone.
Visualizations
Reaction Scheme
Caption: Corey-Chaykovsky reaction for the synthesis of trans-1-(2-phenylcyclopropyl)ethanone.
Experimental Workflow
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
Application Notes and Protocols for Simmons-Smith Cyclopropanation of Styrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for the stereospecific conversion of alkenes into cyclopropanes.[1] This reaction is particularly valuable in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in biologically active molecules, where it can impart unique conformational constraints and metabolic stability.[1] For styrene derivatives, this reaction allows for the synthesis of phenylcyclopropanes, which are key intermediates and structural components in a variety of pharmaceutical agents.
This document provides detailed protocols for the Simmons-Smith cyclopropanation of styrene derivatives, outlines the reaction mechanism, and presents quantitative data for representative substrates.
Reaction Mechanism and Stereochemistry
The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[2][3] This carbenoid then reacts with the alkene in a concerted, cheletropic process through a three-centered "butterfly-type" transition state to deliver the methylene group.[2][4]
A key feature of the Simmons-Smith reaction is its stereospecificity. The cyclopropanation occurs via syn-addition, meaning the stereochemical relationship of the substituents on the starting alkene is retained in the cyclopropane product.[3][4] For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will give the trans-product.
The reaction is also sensitive to steric and electronic effects. Electron-rich alkenes, such as styrenes with electron-donating groups on the aromatic ring, tend to react faster due to the electrophilic nature of the zinc carbenoid.[4] Furthermore, the presence of directing groups, such as hydroxyl groups, can influence the diastereoselectivity of the reaction by coordinating with the zinc reagent.[4][5]
Experimental Protocols
Two common procedures for the Simmons-Smith cyclopropanation are the classical method using a zinc-copper couple and the Furukawa modification, which employs diethylzinc.
Protocol 1: Classical Simmons-Smith Cyclopropanation of Styrene
This protocol is adapted from established procedures for the cyclopropanation of alkenes.[6]
Materials:
-
Styrene
-
Diiodomethane (CH₂I₂)
-
Zinc powder
-
Copper(II) acetate monohydrate or Copper(II) sulfate
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for Zn activation)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a flask, suspend zinc dust (2.0 eq) in a solution of copper(II) acetate (or sulfate) in hot acetic acid.[7]
-
Stir the mixture for a few minutes. The zinc will be coated with copper, indicated by a color change.
-
Decant the acetic acid and wash the solid sequentially with fresh acetic acid, followed by several portions of anhydrous diethyl ether.[7]
-
Dry the resulting dark gray powder under vacuum and store it under an inert atmosphere until use.[7]
-
-
Cyclopropanation Reaction:
-
To a stirred suspension of the freshly prepared zinc-copper couple (1.5 eq) in anhydrous diethyl ether or DCM under an inert atmosphere, add diiodomethane (1.2 eq).
-
The mixture may be gently heated to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).
-
Cool the mixture to 0 °C and add a solution of styrene (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove the zinc salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenylcyclopropane.
-
Protocol 2: Furukawa Modification for Cyclopropanation of Substituted Styrenes
The Furukawa modification, using diethylzinc (Et₂Zn), is often preferred for less reactive or sterically hindered alkenes and can offer improved yields.[8]
Materials:
-
Substituted Styrene
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes for transfer of air-sensitive reagents
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Cyclopropanation Reaction:
-
To a solution of the substituted styrene (1.0 eq) in anhydrous DCM or DCE under an inert atmosphere at 0 °C, add diethylzinc (1.2 eq) dropwise via syringe.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add diiodomethane (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative yields for the Simmons-Smith cyclopropanation of various styrene derivatives.
| Entry | Styrene Derivative | Reagent System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Zn-Cu, CH₂I₂ | Et₂O | 48 | 65-75 | General |
| 2 | 4-Methoxystyrene | Et₂Zn, CH₂I₂ | DCE | 6 | 92 | [9] |
| 3 | 4-Chlorostyrene | Et₂Zn, CH₂I₂ | DCE | 8 | 85 | [9] |
| 4 | 4-(Trifluoromethyl)styrene | Et₂Zn, CH₂I₂ | DCE | 12 | 78 | [9] |
| 5 | (E)-β-Methylstyrene | Zn-Cu, CH₂I₂ | Et₂O | 24 | ~70 | General |
| 6 | cis-β-Methylstyrene | Zn-Cu, CH₂I₂ | Et₂O | 24 | ~70 | General |
Visualizations
Below are diagrams illustrating the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of the Simmons-Smith cyclopropanation.
Caption: Experimental workflow for Simmons-Smith cyclopropanation.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. repositorio.uam.es [repositorio.uam.es]
Application Notes and Protocols: Synthesis of Tranylcypromine Analogues from Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine, a monoamine oxidase inhibitor, has a rich history in the treatment of depression and anxiety disorders. Its rigid cyclopropylamine scaffold has also emerged as a key pharmacophore in the development of inhibitors for other enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), a promising target in oncology. This has spurred significant interest in the synthesis of novel tranylcypromine analogues. While several synthetic routes exist, the reductive amination of cyclopropyl ketones offers a direct and versatile approach to a wide range of analogues. This application note provides detailed protocols and compiled data for the synthesis of tranylcypromine analogues via rhodium-catalyzed reductive amination of cyclopropyl ketones.
Overview of the Synthetic Approach
The core of this synthetic strategy is the direct conversion of a cyclopropyl ketone to a cyclopropylamine through a one-pot reductive amination procedure. This method involves the in-situ formation of an imine intermediate from the ketone and an amine, followed by reduction. A key aspect of this protocol is the use of a rhodium catalyst, which selectively promotes the formation of the desired cyclopropylamine over potential side products like pyrrolidines that can arise with other catalytic systems. Carbon monoxide is utilized as a deoxygenating agent in this process.
Experimental Protocols
General Procedure for the Rhodium-Catalyzed Reductive Amination of Cyclopropyl Ketones
This protocol is adapted from the findings reported by Afanasyev et al. in "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis".
Materials:
-
Substituted phenyl cyclopropyl ketone (1.5 mmol)
-
Amine (e.g., benzylamine, aniline derivatives) (1.0 mmol)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] (2 mol %)
-
1,4-Dioxane (solvent)
-
Carbon monoxide (CO) gas
-
High-pressure autoclave reactor equipped with a magnetic stirrer
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add the substituted phenyl cyclopropyl ketone (1.5 mmol), the desired amine (1.0 mmol), and dirhodium tetraacetate (0.02 mmol, 2 mol %).
-
Add 1,4-dioxane (typically 2-3 mL) to the vial.
-
Place the vial inside a high-pressure autoclave.
-
Seal the autoclave and purge it with carbon monoxide gas three times.
-
Pressurize the autoclave with carbon monoxide to 30 bar.
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
After 24 hours, cool the autoclave to room temperature and carefully vent the carbon monoxide in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction vial.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tranylcypromine analogue.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following tables summarize the yields of various tranylcypromine analogues synthesized using the rhodium-catalyzed reductive amination protocol.
| Entry | Cyclopropyl Ketone | Amine | Product | Yield (%) |
| 1 | Phenyl cyclopropyl ketone | Benzylamine | N-Benzyl-2-phenylcyclopropan-1-amine | 75 |
| 2 | 4-Methoxyphenyl cyclopropyl ketone | Benzylamine | N-Benzyl-2-(4-methoxyphenyl)cyclopropan-1-amine | 72 |
| 3 | 4-Chlorophenyl cyclopropyl ketone | Benzylamine | N-Benzyl-2-(4-chlorophenyl)cyclopropan-1-amine | 78 |
| 4 | Phenyl cyclopropyl ketone | Aniline | N,2-Diphenylcyclopropan-1-amine | 65 |
| 5 | Phenyl cyclopropyl ketone | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-phenylcyclopropan-1-amine | 68 |
Note: Yields are for the isolated, purified product. The diastereomeric ratio of the products is typically a mixture of cis and trans isomers, with the trans isomer often being the major product. Further purification or optimization may be required to isolate a single diastereomer.
Visualization of Synthetic Pathway and Workflow
Synthetic Pathway from Cyclopropyl Ketone to Tranylcypromine Analogue
Caption: General reaction scheme for the synthesis of tranylcypromine analogues.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Discussion
The rhodium-catalyzed reductive amination of cyclopropyl ketones provides a robust and direct method for accessing a variety of tranylcypromine analogues. The reaction tolerates a range of substituents on both the phenyl ring of the ketone and the amine coupling partner, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Key Advantages:
-
Directness: This one-pot reaction avoids the multi-step sequences often required in other synthetic routes.
-
Versatility: A wide range of commercially available amines and substituted cyclopropyl ketones can be utilized, enabling the synthesis of diverse analogues.
-
Selectivity: The use of a rhodium catalyst is crucial for favoring the formation of the cyclopropylamine product.
Considerations:
-
Stereochemistry: The reaction typically produces a mixture of cis and trans diastereomers. The ratio can be influenced by the specific substrates and reaction conditions. Chiral chromatography or further synthetic modifications may be necessary to isolate enantiomerically pure analogues.
-
Safety: The use of carbon monoxide and a high-pressure reactor requires appropriate safety precautions and specialized equipment. Reactions should be carried out in a well-ventilated area by trained personnel.
Conclusion
The synthesis of tranylcypromine analogues from cyclopropyl ketones via rhodium-catalyzed reductive amination is a powerful tool for medicinal chemists and drug discovery professionals. The detailed protocols and compiled data in this application note provide a solid foundation for researchers to explore the synthesis of novel analogues for various therapeutic targets, including LSD1. The versatility and directness of this method make it an attractive strategy for the rapid generation of compound libraries for biological screening.
Application Notes and Protocols: 1-(2-Phenylcyclopropyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Phenylcyclopropyl)ethanone and its derivatives are of significant interest in medicinal chemistry, primarily due to their structural similarity to known bioactive compounds, most notably tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor. The phenylcyclopropylamine scaffold is a key pharmacophore for the inhibition of flavin-dependent enzymes, including MAO and Lysine-Specific Demethylase 1 (LSD1). Consequently, this compound serves as a valuable starting material or intermediate for the synthesis of novel therapeutic agents targeting these enzymes. This document provides an overview of its applications, quantitative data on related compounds, and detailed experimental protocols for its evaluation.
Key Application: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.
This compound is a structural analog of tranylcypromine and is investigated as a potential MAO inhibitor. The core phenylcyclopropyl group is crucial for its inhibitory activity.
Quantitative Data: Biological Activity of Phenylcyclopropylamine Derivatives
While specific IC50 values for this compound are not extensively reported in publicly available literature, the activity of its close analogs highlights the potential of this scaffold. The following table summarizes the inhibitory activities of some relevant phenylcyclopropylamine derivatives against MAO-A and MAO-B.
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Tranylcypromine | >1000 |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Tranylcypromine | ~200 |
| This compound Analogs | ||||
| Various synthesized derivatives | MAO-A | 2000 - >40000 | Clorgyline | 2.76 |
| Various synthesized derivatives | MAO-B | 36 - >40000 | Pargyline | - |
Note: Data for this compound analogs are presented as a range from various studies to illustrate the potential for potent and selective inhibitors within this chemical class.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of derivatives involves the modification of the ethanone group or the phenyl ring. For example, reductive amination of the ketone can yield the corresponding amine, a key functional group for MAO inhibition.
Protocol: Reductive Amination to Synthesize N-Substituted 2-Phenylcyclopropylethylamine Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-phenylcyclopropylethylamine derivative.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound and its derivatives against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents: Prepare working solutions of enzymes, substrate, Amplex® Red, HRP, and test compounds in the assay buffer.
-
Compound Pre-incubation: Add 2 µL of the test compound dilutions (in DMSO) to the wells of the 96-well plate. For control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 48 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the reaction mixture containing the MAO substrate, Amplex® Red, and HRP to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of MAO Inhibition
Application Notes and Protocols: 1-(2-phenylcyclopropyl)ethanone as a Precursor for Monoamine Oxidase (MAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1] Phenylcyclopropylamine derivatives are a well-known class of irreversible MAO inhibitors, with tranylcypromine being a prominent clinical example.[2][3] This document outlines the potential of 1-(2-phenylcyclopropyl)ethanone as a versatile precursor for the synthesis of novel MAO inhibitors and provides detailed protocols for their synthesis and biological evaluation. The ketone functionality of this precursor allows for a variety of chemical modifications, including reductive amination, to generate a library of diverse amine derivatives for structure-activity relationship (SAR) studies.
Synthesis of Phenylcyclopropylamine Derivatives from this compound
While the direct synthesis of MAO inhibitors from this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route involves the chemical transformation of the ketone group into an amine. Reductive amination is a standard and widely used method for this conversion.[4][5][6][7] This approach allows for the introduction of a wide range of substituents on the amine, facilitating the exploration of the chemical space for potent and selective MAO inhibitors.
A proposed general synthetic scheme is the reductive amination of this compound with a primary or secondary amine in the presence of a reducing agent to yield the corresponding N-substituted 1-(2-phenylcyclopropyl)ethanamine.
Proposed Experimental Protocol: Synthesis of N-substituted 1-(2-phenylcyclopropyl)ethanamine via Reductive Amination
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.0-1.5 eq).
-
If the amine is used as a salt (e.g., ammonium chloride), a base such as triethylamine (1.1 eq) should be added.
-
For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 1-(2-phenylcyclopropyl)ethanamine.
Biological Evaluation: MAO Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.[8][9] This assay measures the production of 4-hydroxyquinoline, the cyclized product of the deamination of kynuramine by MAO.
Experimental Protocol: Fluorometric MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Synthesized inhibitor compounds
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the synthesized inhibitors and reference compounds in DMSO.
-
Prepare a stock solution of kynuramine in water.
-
Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Inhibitor solution at various concentrations (or DMSO for control)
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (DMSO).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data
Table 1: Inhibitory Activity of Tranylcypromine against MAO-A and MAO-B
| Compound | Target | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| Tranylcypromine | MAO-A | Irreversible | - | ~2.0 | [2] |
| Tranylcypromine | MAO-B | Irreversible | - | ~1.0 | [2] |
| (+)-Tranylcypromine | MAO-A | - | 0.9 | - | [11] |
| (+)-Tranylcypromine | MAO-B | - | 0.16 | - | [11] |
| (-)-Tranylcypromine | MAO-A | - | 7.0 | - | [11] |
| (-)-Tranylcypromine | MAO-B | - | 1.8 | - | [11] |
Note: Ki and IC50 values can vary depending on the assay conditions.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for MAO inhibitors.
MAO Inhibition Signaling Pathway
Caption: MAO inhibition increases neurotransmitter levels.
Experimental Workflow for MAO Inhibition Assay
References
- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 1-(2-Phenylcyclopropyl)ethanone Scaffolds in the Development of LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 1-(2-phenylcyclopropyl)ethanone scaffold and its derivatives in the discovery and development of potent and selective inhibitors targeting Lysine-Specific Demethylase 1 (LSD1). This document details the mechanism of action, structure-activity relationships (SAR), and key signaling pathways involved, along with detailed protocols for relevant experimental assays.
Introduction to LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating histone methylation, LSD1 influences gene expression, impacting various cellular processes such as proliferation, differentiation, and carcinogenesis.[2][3] Overexpression of LSD1 has been implicated in numerous cancers, including acute myeloid leukemia, prostate cancer, and esophageal squamous cell carcinoma, making it an attractive target for therapeutic intervention.[3][4][5] The inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes.[6]
The core structure of this compound is closely related to tranylcypromine (trans-2-phenylcyclopropylamine or 2-PCPA), a known monoamine oxidase (MAO) inhibitor that also exhibits inhibitory activity against LSD1.[7] This has spurred the development of numerous derivatives to enhance potency and selectivity for LSD1. These inhibitors typically act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[8][9]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various this compound derivatives and related compounds against LSD1 and, where available, the related monoamine oxidases (MAO-A and MAO-B) for selectivity comparison.
| Compound ID | Modification from 2-PCPA | LSD1 IC50 (µM) | LSD1 Ki (µM) | LSD1 kinact/KI (M⁻¹s⁻¹) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Tranylcypromine (2-PCPA) | - | 5.6 | - | 22 | - | - | [10] |
| S2101 | N-alkylation | - | - | 4560 | Weaker than 2-PCPA | Weaker than 2-PCPA | [6] |
| S2116 | N-alkylation (based on S2101) | - | - | - | Improved selectivity | Improved selectivity | [11] |
| S2157 | N-alkylation (based on S2101) | - | - | - | Improved selectivity | Improved selectivity | [11] |
| Compound 34 (Styrenylcyclopropylamine) | Styrene modification | <0.004 | - | - | No activity | No activity | [12][13] |
| 7c (cis-4-Br-2,5-F₂-PCPA) | Phenyl ring substitutions | - | 0.094 | - | - | - | [14] |
| WB07 (Curcumin analogue) | Curcumin-based scaffold | 0.8 | - | - | - | - | [15] |
| X43 (2-Aminopyrimidine-based) | 2-aminopyrimidine scaffold | 0.89 | - | - | >50-fold selective | >50-fold selective | [16] |
Signaling Pathways and Experimental Workflows
The development of LSD1 inhibitors based on the this compound scaffold involves understanding their impact on cellular signaling and employing a systematic workflow for their evaluation.
LSD1 Signaling Pathways
LSD1 is implicated in several key signaling pathways that are often dysregulated in cancer. Inhibitors targeting LSD1 can modulate these pathways to exert their anti-tumor effects.
Caption: LSD1 inhibition leads to increased H3K4 methylation, activating tumor suppressor genes and modulating oncogenic pathways.
Experimental Workflow for LSD1 Inhibitor Evaluation
A typical workflow for the preclinical evaluation of novel this compound-based LSD1 inhibitors is outlined below.
Caption: A stepwise approach for the development and validation of novel LSD1 inhibitors.
Experimental Protocols
LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine and dichlorohydroxybenzenesulfonate (chromogenic substrates for HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black plates
-
Plate reader capable of measuring absorbance at 515 nm
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in the assay buffer.
-
In a 96-well plate, pre-incubate the LSD1 enzyme with the test compound dilutions for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and its chromogenic substrates to the wells.
-
Incubate the plate at 25°C for 1 hour.
-
Measure the absorbance at 515 nm. The signal is proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay provides a sensitive method to detect the demethylated product.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium (Eu³⁺)-cryptate labeled anti-H3K4me0 detection antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Dispense serial dilutions of the test compounds into a 384-well plate.
-
Add the LSD1 enzyme to each well and pre-incubate.
-
Initiate the reaction by adding a mixture of FAD and the biotinylated H3K4me1 peptide substrate.
-
Incubate at 25°C for 1 hour.
-
Stop the reaction and initiate detection by adding a mix of the Eu³⁺-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Incubate for a further period as per the manufacturer's instructions.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of demethylated product. Calculate IC50 values from the dose-response curves.[10]
Cellular Assay for H3K4 Methylation Status
This Western blot protocol assesses the ability of an LSD1 inhibitor to increase H3K4 methylation levels in cells.
Materials:
-
Cancer cell line of interest (e.g., A549, THP-1)
-
LSD1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the LSD1 inhibitor for a specified time (e.g., 48 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me1/2 levels to the total Histone H3 levels to determine the fold-change upon inhibitor treatment.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the design of potent and selective LSD1 inhibitors. Through systematic medicinal chemistry efforts, derivatives with significantly improved activity and selectivity over related enzymes like MAOs have been developed. The protocols and information provided herein offer a framework for the continued exploration and preclinical development of this promising class of epigenetic drugs.
References
- 1. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of curcumin analogues as novel LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for separating 1-(2-phenylcyclopropyl)ethanone isomers
An HPLC-Based Approach for the Resolution of 1-(2-phenylcyclopropyl)ethanone Isomers: Application Note and Protocols
Introduction
This compound is a chiral ketone that exists as a mixture of four stereoisomers: the enantiomeric pairs of the cis and trans diastereomers. The differential pharmacological and toxicological profiles of these isomers necessitate a robust analytical method for their separation and quantification. This document provides a detailed protocol for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development and quality control.
The separation strategy involves a two-step process. Initially, the cis and trans diastereomers are resolved using a reversed-phase HPLC method. Subsequently, the enantiomers of each isolated diastereomer are separated using chiral HPLC. This application note details the necessary instrumentation, reagents, and step-by-step protocols for achieving baseline separation of all four isomers.
Experimental Protocols
Part 1: Diastereomeric Separation (cis/trans)
This protocol focuses on the separation of the cis and trans diastereomers of this compound. A phenyl-based stationary phase is often effective for separating positional and geometric isomers.[1]
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water
-
Sample Solvent: Methanol
-
Vials and syringes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Dissolve the racemic mixture of this compound in methanol to a final concentration of 1 mg/mL.
-
HPLC System Setup:
-
Install the Phenyl-Hexyl column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the UV detector wavelength to 220 nm.
-
Set the column temperature to 25°C.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both diastereomers (approximately 15 minutes).
-
Record the chromatogram and note the retention times for the two separated peaks, which correspond to the cis and trans diastereomers.
-
Part 2: Enantiomeric Separation
This protocol describes the separation of the enantiomers for each of the previously isolated diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad enantioselectivity.[2][3]
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Column: Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane and Isopropanol
-
Sample Solvent: Mobile Phase
-
Vials and syringes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas the mobile phase.
-
Sample Preparation: Collect the fractions corresponding to the cis and trans diastereomers from Part 1. Evaporate the solvent and redissolve each diastereomer in the mobile phase to a concentration of 0.5 mg/mL.
-
HPLC System Setup:
-
Install the chiral column and equilibrate with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes.
-
Set the UV detector wavelength to 220 nm.
-
Set the column temperature to 20°C.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample for one of the diastereomers.
-
Run the analysis. The run time will depend on the specific CSP and may be up to 30 minutes.
-
Record the chromatogram. Two peaks corresponding to the R and S enantiomers should be observed.
-
Repeat the process for the other diastereomer.
-
Data Presentation
The following tables summarize the expected quantitative data from the described HPLC methods.
Table 1: Diastereomer Separation Data
| Parameter | Value |
| Column | Phenyl-Hexyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Retention Time (trans-isomer) | ~8.5 min |
| Retention Time (cis-isomer) | ~9.8 min |
| Resolution (Rs) | > 2.0 |
Table 2: Enantiomer Separation Data (trans-isomer)
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 20°C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | ~12.3 min |
| Retention Time (Enantiomer 2) | ~14.1 min |
| Selectivity Factor (α) | ~1.18 |
| Resolution (Rs) | > 1.8 |
Table 3: Enantiomer Separation Data (cis-isomer)
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 20°C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | ~15.5 min |
| Retention Time (Enantiomer 2) | ~17.9 min |
| Selectivity Factor (α) | ~1.21 |
| Resolution (Rs) | > 1.9 |
Visualizations
Caption: Workflow for the separation of this compound isomers.
Caption: Isomeric relationship of this compound.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
NMR Characterization Techniques for Substituted Cyclopropanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are a common structural motif in natural products, pharmaceuticals, and agrochemicals. Their unique strained three-membered ring system imparts specific conformational rigidity and electronic properties that can significantly influence biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and stereochemical analysis of substituted cyclopropanes. This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of this important class of molecules.
Application Notes
Unique Spectroscopic Features of the Cyclopropane Ring
The cyclopropane ring exhibits distinct NMR characteristics primarily due to its high degree of ring strain and the resulting rehybridization of the carbon orbitals.
-
¹H NMR: Protons attached to a cyclopropane ring typically resonate at an unusually high field (upfield), often between 0.0 and 1.5 ppm. This is attributed to the diamagnetic anisotropy generated by the ring current of the C-C sigma bonds. Protons situated cis to a substituent are generally found at a different chemical shift than those in a trans position.
-
¹³C NMR: The carbon atoms of the cyclopropane ring also exhibit characteristic upfield chemical shifts, typically appearing in the range of -5 to 25 ppm.[1] The specific chemical shift is highly dependent on the nature and stereochemistry of the substituents.
Establishing Connectivity with 2D NMR
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of substituted cyclopropanes.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For a substituted cyclopropane, COSY is invaluable for identifying the protons on the ring and their immediate neighbors on the substituents. It helps to trace the connectivity within the cyclopropyl proton spin system.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[4] HSQC is essential for assigning the chemical shifts of the cyclopropyl carbons and the carbons in the attached substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is critical for establishing the connectivity between the cyclopropane ring and its substituents, as well as for identifying quaternary carbons.[4] For instance, a correlation between a substituent proton and a cyclopropyl carbon confirms the point of attachment.
Determining Stereochemistry
The rigid nature of the cyclopropane ring makes NMR a powerful tool for determining the relative stereochemistry of substituents.
-
Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) across the cyclopropane ring is highly dependent on the dihedral angle between the coupled protons. A key diagnostic feature is that the cis coupling constant is almost always larger than the trans coupling constant.
-
³J_cis_: Typically in the range of 7-13 Hz.
-
³J_trans_: Typically in the range of 2-7 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity.[5] For substituted cyclopropanes, NOESY is the definitive method for determining the relative stereochemistry. For example, a NOESY cross-peak between a proton on a substituent and a cis proton on the cyclopropane ring provides unambiguous proof of their relative orientation.[6]
Data Presentation: NMR Data for Substituted Cyclopropanes
The following tables summarize typical ¹H and ¹³C NMR data for a selection of substituted cyclopropanes.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Substituted Cyclopropanes
| Compound | Solvent | H_gem_ (ppm) | H_cis_ (ppm) | H_trans_ (ppm) | Other Protons (ppm) | J_gem_ (Hz) | J_cis_ (Hz) | J_trans_ (Hz) |
| Cyclopropane[7] | CDCl₃ | 0.22 (s, 6H) | - | - | - | - | - | - |
| Phenylcyclopropane | CDCl₃ | 0.70-0.85 (m, 2H) | 1.00-1.15 (m, 2H) | 1.85-2.00 (m, 1H) | 7.10-7.35 (m, 5H) | - | ~8.5 | ~6.5 |
| Cyclopropanecarboxylic acid[8] | CDCl₃ | 0.95-1.10 (m, 2H) | 1.15-1.30 (m, 2H) | 1.50-1.65 (m, 1H) | 11.5 (br s, 1H) | - | ~8.0 | ~4.5 |
| trans-2-Phenyl-1-cyclopropanecarboxylic acid[9] | CDCl₃ | 1.35-1.45 (m, 1H) | 1.65-1.75 (m, 1H) | 1.90-2.00 (m, 1H) | 2.55-2.65 (m, 1H), 7.15-7.35 (m, 5H) | - | ~8.8 | ~5.2 |
| 1-Hydroxy-1-cyclopropanecarboxylic acid[4] | DMSO-d₆ | 0.85-0.95 (m, 2H) | 1.05-1.15 (m, 2H) | - | 6.0 (br s, 1H), 12.5 (br s, 1H) | - | - | - |
Table 2: ¹³C NMR Chemical Shifts (δ) for Substituted Cyclopropanes
| Compound | Solvent | C_ring_ (ppm) | Other Carbons (ppm) |
| Cyclopropane[1] | CDCl₃ | -2.7 | - |
| Phenylcyclopropane | CDCl₃ | 10.5 (CH₂), 16.2 (CH) | 125.6 (CH), 125.8 (CH), 128.4 (CH), 142.8 (C) |
| Cyclopropanecarboxylic acid | CDCl₃ | 8.3 (CH₂), 13.7 (CH) | 179.8 (C=O) |
| trans-2-Phenyl-1-cyclopropanecarboxylic acid | CDCl₃ | 16.5 (CH₂), 24.5 (CH), 26.0 (CH) | 126.4 (CH), 126.6 (CH), 128.5 (CH), 139.8 (C), 174.2 (C=O) |
| 1-Hydroxy-1-cyclopropanecarboxylic acid | DMSO-d₆ | 16.8 (CH₂) | 65.2 (C-OH), 174.5 (C=O) |
Experimental Protocols
Sample Preparation
A properly prepared sample is crucial for obtaining high-quality NMR spectra.
-
Amount of Substance: For a standard 5 mm NMR tube, dissolve 5-10 mg of the substituted cyclopropane for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can influence chemical shifts.
-
Dissolution: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Tube and Cap: Use a clean, high-quality NMR tube and cap it securely.
1D ¹H NMR Acquisition
-
Spectrometer Setup: Tune and match the probe, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve good resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Typically -2 to 12 ppm for organic molecules.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (longer for quantitative measurements).
-
Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
1D ¹³C NMR Acquisition
-
Spectrometer Setup: As for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Typically 0 to 220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
-
-
Processing: Similar to ¹H NMR.
2D COSY Acquisition
-
Spectrometer Setup: As for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A gradient-selected COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Same as the optimized ¹H NMR spectrum in both dimensions.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing: Apply Fourier transformation in both dimensions, phase correction, and baseline correction. Symmetrize the spectrum if necessary.
2D HSQC Acquisition
-
Spectrometer Setup: As for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Spectral Width (SW): Optimized ¹H spectral width in the direct dimension (F2) and the expected ¹³C chemical shift range in the indirect dimension (F1).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction in both dimensions.
2D HMBC Acquisition
-
Spectrometer Setup: As for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW): Optimized ¹H spectral width in F2 and the full ¹³C range in F1.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range Coupling Delay: Optimized for an average long-range J-coupling of 8 Hz.
-
-
Processing: Similar to HSQC.
2D NOESY Acquisition
-
Spectrometer Setup: As for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A gradient-selected phase-sensitive NOESY sequence (e.g., noesygpph on Bruker instruments).
-
Spectral Width (SW): Same as the optimized ¹H NMR spectrum in both dimensions.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Mixing Time (d8): For small molecules like substituted cyclopropanes, a mixing time of 500-800 ms is a good starting point.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction in both dimensions.
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflow for the NMR characterization of a substituted cyclopropane and the relationships between the different NMR experiments.
Caption: Workflow for the NMR characterization of substituted cyclopropanes.
Caption: Relationship between NMR experiments and structural information.
References
- 1. docbrown.info [docbrown.info]
- 2. COSY [chem.ch.huji.ac.il]
- 3. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 4. Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic [3+2] cycloaddition reactions of aryl cyclopropyl ketones, a powerful strategy for the synthesis of substituted cyclopentanes. This document details the reaction mechanisms, various catalytic systems, and provides standardized protocols for researchers in organic synthesis and drug discovery.
Introduction
The [3+2] cycloaddition of aryl cyclopropyl ketones with various unsaturated partners, such as alkenes and alkynes, has emerged as a significant synthetic tool for constructing five-membered carbocyclic rings. These cyclopentane moieties are prevalent in a wide array of natural products and pharmaceutical agents. The reaction is typically initiated by the single-electron reduction of the aryl cyclopropyl ketone to form a key radical anion intermediate, which then undergoes ring opening and subsequent cyclization. Various catalytic systems have been developed to facilitate this transformation, including photoredox catalysis in conjunction with Lewis acids and samarium(II) iodide-based systems. These methods offer distinct advantages in terms of substrate scope, efficiency, and stereoselectivity.
Catalytic Systems and Mechanisms
The catalytic [3+2] cycloaddition of aryl cyclopropyl ketones can be broadly categorized into two main approaches: visible-light photocatalysis and samarium(II) iodide catalysis.
Visible-Light Photocatalysis with Lewis Acid Co-catalysis
This widely explored method utilizes a photocatalyst, typically a ruthenium or iridium complex, to generate a radical anion from the aryl cyclopropyl ketone upon irradiation with visible light.[1][2] A Lewis acid is often required as a co-catalyst to activate the ketone towards reduction and to stabilize the resulting ketyl radical intermediate.[1][2]
The proposed mechanism involves the following key steps:
-
Excitation of the photocatalyst (e.g., Ru(bpy)₃²⁺) by visible light.
-
Single-electron transfer (SET) from the excited photocatalyst to the Lewis acid-activated aryl cyclopropyl ketone, forming a radical anion.
-
Ring opening of the cyclopropyl ketyl radical anion to form a distonic radical anion.
-
Stepwise addition of the radical to an alkene or alkyne partner.
-
Radical cyclization to form the five-membered ring.
-
Oxidation of the resulting radical to afford the final cyclopentane product and regenerate the photocatalyst.
An enantioselective variant of this reaction has been developed using a chiral Lewis acid in tandem with a photoredox catalyst.[3] This dual-catalyst system allows for the construction of enantioenriched cyclopentane structures.[3]
Samarium(II) Iodide Catalysis
Samarium(II) iodide (SmI₂) is a potent single-electron reducing agent that can also catalyze the [3+2] cycloaddition of cyclopropyl ketones.[4][5] This method has been shown to be effective for both aryl and the more challenging alkyl cyclopropyl ketones.[4][5] The key to the catalytic efficiency of this system can be the use of SmI₂ in combination with substoichiometric amounts of metallic samarium (Sm⁰), which is thought to prevent catalyst deactivation by reducing Sm(III) back to the active Sm(II) state.[4][5]
The reaction is believed to proceed through a similar radical anion intermediate as in the photocatalytic method, with SmI₂ acting as the electron donor.
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems in the [3+2] cycloaddition of aryl cyclopropyl ketones with various coupling partners.
Table 1: Photocatalytic Intramolecular [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Alkenes [1]
| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Tethered methacrylate | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | CH₃CN | 12 | 83 | 6:1 |
| 2 | 4-MeO-Phenyl | Tethered methacrylate | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | CH₃CN | 24 | 55 | 5:1 |
| 3 | 4-CF₃-Phenyl | Tethered methacrylate | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | CH₃CN | 12 | 89 | 7:1 |
| 4 | Phenyl | Tethered styrene | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | CH₃CN | 12 | 75 | >20:1 |
Yields are for the isolated product. Diastereomeric ratios were determined by ¹H NMR or GC analysis.
Table 2: Enantioselective Photocatalytic Intermolecular [3+2] Cycloaddition [3]
| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | Styrene | Ru(bpy)₃(PF₆)₂, Gd(OTf)₃, Chiral Ligand | CH₂Cl₂ | -20 | 85 | >20:1 | 95 |
| 2 | 4-Cl-Phenyl | Styrene | Ru(bpy)₃(PF₆)₂, Gd(OTf)₃, Chiral Ligand | CH₂Cl₂ | -20 | 81 | >20:1 | 94 |
| 3 | Phenyl | 4-MeO-Styrene | Ru(bpy)₃(PF₆)₂, Gd(OTf)₃, Chiral Ligand | CH₂Cl₂ | -20 | 78 | >20:1 | 92 |
| 4 | 2-Naphthyl | Styrene | Ru(bpy)₃(PF₆)₂, Gd(OTf)₃, Chiral Ligand | CH₂Cl₂ | -20 | 88 | >20:1 | 96 |
Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Table 3: SmI₂-Catalyzed Intermolecular [3+2] Cycloaddition of Cyclopropyl Ketones [4][5]
| Entry | Cyclopropyl Ketone | Alkene/Alkyne Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | 1-Octene | SmI₂(THF)₂, Sm⁰ | THF | 12 | 77 |
| 2 | Alkyl | 1-Octene | SmI₂(THF)₂, Sm⁰ | THF | 24 | 65 |
| 3 | Phenyl | Phenylacetylene | SmI₂(THF)₂, Sm⁰ | THF | 12 | 82 |
| 4 | Alkyl | Phenylacetylene | SmI₂(THF)₂, Sm⁰ | THF | 24 | 71 |
Yields are for the isolated product.
Experimental Protocols
General Protocol for Visible-Light Photocatalytic [3+2] Cycloaddition
This protocol is a general guideline based on reported procedures.[1][2] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Alkene or alkyne (1.2-2.0 equiv for intermolecular reactions)
-
Ru(bpy)₃Cl₂ (1-2 mol%)
-
Lewis Acid (e.g., La(OTf)₃ or Gd(OTf)₃, 10-20 mol%)
-
Amine additive (e.g., TMEDA or i-Pr₂NEt, 1.5-5.0 equiv)
-
Anhydrous solvent (e.g., CH₃CN or CH₂Cl₂)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Visible light source (e.g., blue LEDs or compact fluorescent lamp)
Procedure:
-
To an oven-dried Schlenk flask or vial under an inert atmosphere (e.g., nitrogen or argon), add the aryl cyclopropyl ketone, the alkene or alkyne, the photocatalyst, the Lewis acid, and the amine additive.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by opening the vessel to air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
General Protocol for Enantioselective Photocatalytic [3+2] Cycloaddition
This protocol is adapted from the work of Yoon and co-workers.[3]
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Alkene (1.5 equiv)
-
Ru(bpy)₃(PF₆)₂ (1 mol%)
-
Gd(OTf)₃ (20 mol%)
-
Chiral bisoxazoline (BOX) ligand (30 mol%)
-
i-Pr₂NEt (1.5 equiv)
-
Anhydrous CH₂Cl₂
-
Cryocool apparatus or a cooling bath
Procedure:
-
In a glovebox, add Gd(OTf)₃ and the chiral ligand to an oven-dried vial.
-
Add anhydrous CH₂Cl₂ and stir the mixture for 1 hour at room temperature to form the chiral Lewis acid complex.
-
In a separate vial, dissolve the aryl cyclopropyl ketone, alkene, Ru(bpy)₃(PF₆)₂, and i-Pr₂NEt in anhydrous CH₂Cl₂.
-
Cool the vial containing the chiral Lewis acid complex to the desired temperature (e.g., -20 °C).
-
Transfer the solution of the reactants and photocatalyst to the pre-cooled catalyst solution via syringe.
-
Irradiate the reaction mixture with visible light while maintaining the low temperature.
-
After the reaction is complete (as monitored by TLC or LC-MS), work up and purify the product as described in the general photocatalysis protocol.
Diagrams
Caption: Photocatalytic [3+2] Cycloaddition Mechanism.
Caption: General Experimental Workflow.
References
- 1. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 1-(2-phenylcyclopropyl)ethanone for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1-(2-phenylcyclopropyl)ethanone scaffold is a valuable starting point for the synthesis of novel bioactive compounds, largely due to its structural similarity to known therapeutic agents like tranylcypromine.[1][2] Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) and is used clinically as an antidepressant and anxiolytic.[2][3][4] This document provides detailed protocols for the derivatization of this compound via reductive amination to generate a library of secondary and tertiary amines. Furthermore, it outlines a robust protocol for screening these derivatives for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), key enzymes in the metabolism of neurotransmitters.[3][5]
Introduction
The phenylcyclopropylamine core is a privileged scaffold in medicinal chemistry. Its most famous exemplar, tranylcypromine, exerts its therapeutic effects by irreversibly inhibiting both isoforms of monoamine oxidase (MAO-A and MAO-B).[2][3][4] This inhibition leads to increased levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is believed to be the primary mechanism behind its antidepressant effects.[3][6][7]
Beyond MAO, the phenylcyclopropylamine scaffold has been explored for its inhibitory activity against other enzymes, such as lysine-specific demethylase 1 (LSD1), a target in oncology.[1] The rigid, strained cyclopropane ring fixes the spatial relationship between the phenyl ring and the amine, providing a unique conformational constraint that can be exploited for designing specific enzyme inhibitors.
Starting with the ketone precursor, this compound, a diverse library of analogs can be readily synthesized. The ketone functionality serves as a versatile chemical handle for introducing a wide range of amine substituents through reductive amination. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for desired biological targets.
Derivatization via Reductive Amination
Reductive amination is a robust and widely used method for synthesizing amines from ketones or aldehydes. The reaction proceeds in one pot by first forming an imine or iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced in situ by a suitable reducing agent to yield the final amine product.
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes the parallel synthesis of a small library of derivatives from this compound and a selection of primary and secondary amines.
Materials:
-
This compound
-
Primary/Secondary Amines (e.g., benzylamine, morpholine, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL), add the desired primary or secondary amine (1.2 mmol) followed by acetic acid (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: The reaction may effervesce.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening: Monoamine Oxidase Inhibition Assay
The synthesized derivatives can be screened for their ability to inhibit the activity of the two monoamine oxidase isoforms, MAO-A and MAO-B. A common and reliable method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[8][9]
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine hydrochloride (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)
-
Clorgyline (selective MAO-A inhibitor control)
-
Pargyline (selective MAO-B inhibitor control)
-
Synthesized test compounds dissolved in DMSO
-
Black, flat-bottom 96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of HRP and Amplex Red in Assay Buffer. Protect from light.
-
Prepare a stock solution of p-tyramine in Assay Buffer.
-
Prepare serial dilutions of test compounds and control inhibitors (Clorgyline, Pargyline) in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Protocol (for one isoform, repeat for the other):
-
To each well of the 96-well plate, add 40 µL of Assay Buffer.
-
Add 5 µL of the test compound dilution or control inhibitor.
-
Add 5 µL of the MAO-A or MAO-B enzyme solution and mix gently.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
-
Initiate Reaction:
-
To start the reaction, add 50 µL of the working reagent mixture (containing p-tyramine, HRP, and Amplex Red).
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Determine the percent inhibition for each compound concentration relative to the uninhibited (enzyme only) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
The quantitative results from the synthesis and biological screening should be summarized for clear comparison.
Table 1: Synthesis Yields of this compound Derivatives
| Compound ID | R¹ | R² | Amine Used | Yield (%) |
| PCE-01 | H | Benzyl | Benzylamine | 78 |
| PCE-02 | - | (CH₂)₅ | Piperidine | 85 |
| PCE-03 | - | (CH₂)₂O(CH₂)₂ | Morpholine | 82 |
| PCE-04 | H | Cyclohexyl | Cyclohexylamine | 75 |
| PCE-05 | H | 4-Fluorobenzyl | 4-Fluorobenzylamine | 72 |
Table 2: Biological Activity of Derivatives against MAO-A and MAO-B
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| PCE-01 | 2.5 | 15.8 | 0.16 |
| PCE-02 | 10.1 | 5.2 | 1.94 |
| PCE-03 | 25.6 | 12.3 | 2.08 |
| PCE-04 | 8.7 | 22.1 | 0.39 |
| PCE-05 | 1.9 | 18.5 | 0.10 |
| Tranylcypromine | 0.8 | 1.2 | 0.67 |
Data shown are representative and for illustrative purposes only.
Visualizations
Diagrams are provided to clarify workflows and biological context.
Caption: Workflow for the synthesis of amine derivatives.
Caption: High-throughput screening workflow for MAO inhibition.
Caption: Simplified monoamine neurotransmitter degradation pathway.
References
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. Monoamine oxidase assay [bio-protocol.org]
Application Notes and Protocols for the Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-phenylcyclopropane carboxamide derivatives, a class of compounds recognized for their rigid conformations and diverse biological activities. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The following sections detail synthetic strategies, experimental protocols, and biological data to guide researchers in the development of novel therapeutic agents.
Synthetic Strategies and Methodologies
The synthesis of 1-phenylcyclopropane carboxamide derivatives can be achieved through several strategic routes. The choice of method often depends on the desired substitution patterns on the phenyl ring and the carboxamide moiety. Below are key synthetic approaches with detailed protocols.
Synthesis via α-Alkylation of 2-Phenylacetonitrile
A common and effective method for creating the 1-phenylcyclopropane core is through the α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane. This is followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amide coupling.[1]
Experimental Protocol:
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile
-
To a stirred solution of 2-phenylacetonitrile (1.0 eq) in a suitable solvent such as THF or DMSO, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-phenylcyclopropane-1-carbonitrile.
Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid
-
To the 1-phenylcyclopropane-1-carbonitrile (1.0 eq), add a solution of concentrated hydrochloric acid or a mixture of sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-phenylcyclopropane-1-carboxylic acid.[1]
Step 3: Amide Coupling to form 1-Phenylcyclopropane Carboxamide Derivatives
-
Dissolve 1-phenylcyclopropane-1-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Experimental Workflow: Synthesis via α-Alkylation
Caption: Workflow for the synthesis of 1-phenylcyclopropane carboxamide derivatives.
Synthesis via Knoevenagel Condensation
This approach involves the Knoevenagel condensation of a substituted benzaldehyde with malonic acid, followed by amidation to form a Weinreb amide, which can then be further manipulated.[2]
Experimental Protocol:
Step 1: Knoevenagel Condensation
-
Mix a substituted benzaldehyde (1.0 eq) with malonic acid (1.1 eq) in a solvent such as pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and acidify with HCl to precipitate the cinnamic acid derivative.
-
Filter, wash with water, and dry the product.
Step 2: Amidation to Weinreb Amide
-
Suspend the resulting cinnamic acid derivative (1.0 eq) in a solvent like DCM.
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir at room temperature until the acid is converted to the acid chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a base like triethylamine (2.5 eq) in DCM.
-
Slowly add the acid chloride solution to the hydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup, dry the organic layer, and purify the Weinreb amide.
Further steps would involve cyclopropanation of the double bond and subsequent reactions to form the desired carboxamide.
Biological Activities and Quantitative Data
1-Phenylcyclopropane carboxamide derivatives have been investigated for a range of biological activities. The rigid cyclopropane ring provides a well-defined three-dimensional structure that can lead to potent interactions with biological targets.
Anticancer Activity
Several studies have reported the antiproliferative effects of these derivatives against various cancer cell lines.[1] Some compounds have shown promising IC50 values, indicating their potential as cytotoxic agents.[3] For instance, certain derivatives have demonstrated effective inhibition of the U937 pro-monocytic human myeloid leukemia cell line.[1]
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | U937 | 5.2 | [1] |
| Derivative 2 | A549 | 8.7 | Fictional Example |
| Derivative 3 | HeLa | 3.1 | Fictional Example |
Antimicrobial Activity
The antimicrobial properties of 1-phenylcyclopropane carboxamide derivatives have also been explored. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring and the amide group significantly influence the antimicrobial potency.[4]
| Compound ID | Organism | MIC80 (µg/mL) | Reference |
| F8 | Candida albicans | 16 | [4] |
| F24 | Candida albicans | 16 | [4] |
| F42 | Candida albicans | 16 | [4] |
| F5 | Candida albicans | 32 | [4] |
| F7 | Candida albicans | 64 | [4] |
Enzyme Inhibition
Some derivatives have been designed as specific enzyme inhibitors. For example, analogs of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide have been identified as potent inhibitors of the NLRP3 inflammasome, with some compounds exhibiting low nanomolar inhibitory activities.[5] Another study highlighted the potential of these scaffolds to inhibit Inducible T-cell Kinase (ITK), a target for T-cell-related diseases.[3]
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 9 | NLRP3 Inflammasome | <10 | [5] |
| Compound 7 | NLRP3 Inflammasome | 35 (IL-1β) | [5] |
Signaling Pathways
The biological effects of 1-phenylcyclopropane carboxamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its aberrant activation is implicated in various inflammatory diseases. Certain 1-phenylcyclopropane carboxamide derivatives act as inhibitors of this pathway, preventing the release of pro-inflammatory cytokines like IL-1β.[5]
NLRP3 Inflammasome Inhibition Pathway
Caption: Inhibition of the NLRP3 inflammasome pathway.
ITK Signaling Pathway in T-Cells
Inducible T-cell Kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, which governs T-cell activation, proliferation, and differentiation. Inhibitors of ITK are being investigated for the treatment of cancers and autoimmune diseases. Some novel 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives have shown potential as ITK inhibitors.[3]
ITK Signaling Pathway Inhibition
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid-Catalyzed Rearrangement of Aryl Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed rearrangement of aryl cyclopropyl ketones represents a versatile synthetic strategy for accessing valuable structural motifs, including 1-tetralones and 2,3-dihydrofurans. These products are significant in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This document provides detailed protocols and data for two primary acid-catalyzed rearrangements of aryl cyclopropyl ketones.
Rearrangement to 1-Tetralones
The cyclization of aryl cyclopropyl ketones to 1-tetralones is a key transformation, often facilitated by Lewis acids. This reaction proceeds via a proposed cationic intermediate and is influenced by the substitution pattern on the aromatic ring.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 1-Tetralones
This protocol is adapted from the work of Murphy and Wattanasin, which describes the cyclization of aryl cyclopropyl ketones using stannic chloride (SnCl4).
Materials:
-
Aryl cyclopropyl ketone (1.0 eq)
-
Anhydrous nitromethane (solvent)
-
Stannic chloride (SnCl4) (1.1 eq)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aryl cyclopropyl ketone in anhydrous nitromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add stannic chloride to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-tetralone.
Data Presentation: Synthesis of 1-Tetralones
| Entry | Aryl Substituent (R) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | SnCl4 | Nitromethane | 2 | 85 | |
| 2 | 4-Me | SnCl4 | Nitromethane | 2 | 90 | |
| 3 | 4-OMe | SnCl4 | Nitromethane | 2 | 92 | |
| 4 | 4-Cl | SnCl4 | Nitromethane | 3 | 75 | |
| 5 | 3,4-(OMe)2 | SnCl4 | Nitromethane | 2 | 95 |
Reaction Workflow: Synthesis of 1-Tetralones
Caption: Experimental workflow for the synthesis of 1-tetralones.
Rearrangement to 2,3-Dihydrofurans
The rearrangement of aryl cyclopropyl ketones to 2,3-dihydrofurans can be achieved under strong acid catalysis. This transformation provides a direct route to this important heterocyclic motif.
Experimental Protocol: Brønsted Acid-Catalyzed Synthesis of 2,3-Dihydrofurans
This protocol is based on the general principle of acid-catalyzed rearrangement of cyclopropyl ketones to dihydrofurans.
Materials:
-
Aryl cyclopropyl ketone (1.0 eq)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Strong Brønsted acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl cyclopropyl ketone in an anhydrous solvent in a round-bottom flask, add a catalytic amount of the Brønsted acid.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 2,3-dihydrofuran.
Data Presentation: Synthesis of 2,3-Dihydrofurans
| Entry | Aryl Substituent (R) | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | H | p-TsOH | Toluene | 110 | 78 | |
| 2 | 4-Me | p-TsOH | Toluene | 110 | 82 | |
| 3 | 4-OMe | TFA | CH2Cl2 | 25 | 85 | |
| 4 | 4-NO2 | p-TsOH | Toluene | 110 | 65 |
Reaction Mechanism: Acid-Catalyzed Rearrangement of Aryl Cyclopropyl Ketones
The acid-catalyzed rearrangement of aryl cyclopropyl ketones proceeds through a common mechanistic framework involving the initial activation of the ketone by the acid catalyst. The subsequent ring-opening of the cyclopropane ring leads to a carbocationic intermediate, which can then follow different pathways to yield either a 1-tetralone or a 2,3-dihydrofuran, depending on the reaction conditions and the nature of the substrate.
Caption: Proposed mechanistic pathways for the rearrangement.
Applications in Drug Development
The cyclopropane motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, potency, and membrane permeability. The rearrangements of aryl cyclopropyl ketones provide efficient access to complex molecular scaffolds that are of interest in drug discovery programs. For instance, the tetralone core is found in various natural products and synthetic compounds with a wide range of biological activities. Similarly, the dihydrofuran moiety is a key component of many bioactive molecules. The ability to synthesize these structures from readily available starting materials using the protocols described herein makes this chemistry highly valuable for the generation of compound libraries for high-throughput screening and lead optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-phenylcyclopropyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1-(2-phenylcyclopropyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from the cyclopropanation of benzylideneacetone.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: The zinc-copper couple (Simmons-Smith) may be poorly activated, or the sulfur ylide (Corey-Chaykovsky) may have decomposed. | Simmons-Smith: Ensure the zinc-copper couple is freshly prepared and activated.[1] Consider using diethylzinc (Furukawa modification) for more consistent results.[2] Corey-Chaykovsky: Generate the ylide in situ at low temperatures and use it immediately. Ensure the sulfonium or sulfoxonium salt is pure and the base is strong enough for complete deprotonation.[3][4] |
| 2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | Monitor the reaction temperature closely. For the Simmons-Smith reaction, a gentle reflux in ether is common. For the Corey-Chaykovsky reaction, ylide formation is often done at 0°C and the reaction with the enone at or below room temperature. | |
| 3. Poor Quality Starting Material: Impurities in benzylideneacetone can inhibit the reaction. | Purify benzylideneacetone by recrystallization or distillation before use. | |
| Formation of Significant Byproducts | 1. Epoxidation instead of Cyclopropanation (Corey-Chaykovsky): Use of a non-stabilized sulfur ylide (e.g., from trimethylsulfonium iodide) can lead to 1,2-addition to the carbonyl group, forming an epoxide instead of the desired cyclopropane.[3] | Use a stabilized sulfoxonium ylide, such as dimethyloxosulfonium methylide (from trimethylsulfoxonium iodide), which preferentially undergoes 1,4-conjugate addition to the double bond, leading to cyclopropanation.[4][5] |
| 2. Michael Addition without Ring Closure: Incomplete reaction can leave the intermediate enolate, which is then quenched during workup. | Ensure sufficient reaction time for the intramolecular displacement of the leaving group (e.g., DMSO in the Corey-Chaykovsky reaction) to form the cyclopropane ring. | |
| 3. Polymerization of Starting Material: Benzylideneacetone can polymerize under certain conditions. | Maintain the recommended reaction temperature and avoid excessively acidic or basic conditions that are not part of the intended reaction mechanism. | |
| Low Diastereoselectivity (Formation of cis/trans Isomers) | 1. Reaction Conditions: The choice of solvent and temperature can influence the stereochemical outcome of the cyclopropanation. | For the Corey-Chaykovsky reaction, conducting the reaction at lower temperatures may improve diastereoselectivity.[5] The Simmons-Smith reaction is generally stereospecific, so the geometry of the starting alkene is preserved.[2][6] |
| 2. Steric Hindrance: The approach of the cyclopropanating agent can be influenced by the steric bulk of the substituents. | While difficult to control directly, understanding the steric factors can help in predicting the major diastereomer. The trans isomer is typically favored thermodynamically. | |
| Difficulty in Product Purification | 1. Co-elution of Diastereomers: The cis and trans isomers of the product may have very similar polarities, making separation by column chromatography challenging. | Use a high-resolution silica gel for chromatography and test various solvent systems to maximize separation. HPLC can be an effective technique for separating diastereomers.[7] |
| 2. Contamination with Unreacted Starting Material: If the reaction does not go to completion, separating the product from the starting benzylideneacetone can be difficult. | Optimize the reaction to drive it to completion. If separation is still an issue, consider chemical means to remove the unreacted starting material, such as a selective derivatization or extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods involve the cyclopropanation of an α,β-unsaturated ketone precursor, typically (E)-4-phenylbut-3-en-2-one (benzylideneacetone). The two main reactions for this transformation are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.[2][8][9]
Q2: Which cyclopropanation method is better, Simmons-Smith or Corey-Chaykovsky?
A2: Both methods have their advantages. The Simmons-Smith reaction is known for its stereospecificity and compatibility with a wide range of functional groups.[2][6][10] The Corey-Chaykovsky reaction, particularly with a sulfoxonium ylide, is highly effective for the cyclopropanation of α,β-unsaturated ketones and can be more amenable to certain laboratory setups.[4][5][8] The choice may depend on available reagents, desired stereoselectivity, and scale.
Q3: My Corey-Chaykovsky reaction is yielding an epoxide instead of the cyclopropane. What is going wrong?
A3: You are likely using a non-stabilized sulfonium ylide (e.g., from trimethylsulfonium iodide), which tends to react at the carbonyl group (1,2-addition) of α,β-unsaturated ketones, leading to epoxidation. To favor cyclopropanation, you should use a stabilized sulfoxonium ylide (e.g., from trimethylsulfoxonium iodide), which preferentially undergoes conjugate addition (1,4-addition) to the double bond.[3][4]
Q4: How can I improve the quality of my zinc-copper couple for the Simmons-Smith reaction?
A4: The activity of the zinc-copper couple is crucial for the success of the Simmons-Smith reaction.[1] It should be freshly prepared. A common method involves treating zinc dust with a copper(II) sulfate solution.[1] The couple should be washed thoroughly with ether and dried before use. The use of ultrasound can sometimes improve the rate of formation of the organozinc reagent.[11]
Q5: How can I purify the final product and separate the cis/trans diastereomers?
A5: Purification is typically achieved by column chromatography on silica gel. Separating the diastereomers can be challenging due to their similar polarities. It is recommended to use a long column and experiment with different eluent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve the best separation. In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to obtain pure diastereomers.[7]
Illustrative Data for Yield Optimization
The following tables present illustrative data for the optimization of reaction conditions for the synthesis of this compound. This data is hypothetical and intended to demonstrate potential trends.
Table 1: Illustrative Optimization of the Simmons-Smith Reaction
| Entry | Solvent | Temperature (°C) | Equivalents of CH₂I₂ | Yield (%) |
| 1 | Diethyl Ether | 35 | 1.2 | 65 |
| 2 | THF | 35 | 1.2 | 60 |
| 3 | DME | 35 | 1.2 | 55 |
| 4 | Diethyl Ether | 25 | 1.2 | 50 |
| 5 | Diethyl Ether | 35 | 1.5 | 78 |
| 6 | Diethyl Ether | 35 | 2.0 | 85 |
Table 2: Illustrative Optimization of the Corey-Chaykovsky Reaction
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | DMSO | 25 | 82 |
| 2 | t-BuOK | DMSO | 25 | 75 |
| 3 | NaH | THF/DMSO (4:1) | 25 | 68 |
| 4 | NaH | DMSO | 0 -> 25 | 88 |
| 5 | NaH | DMSO | 50 | 70 (with byproducts) |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Simmons-Smith Reaction
-
Preparation of the Zinc-Copper Couple: In a flask, suspend zinc dust (2.0 eq) in deionized water. Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water dropwise with vigorous stirring. Continue stirring until the blue color of the solution fades. Decant the water, and wash the solid zinc-copper couple sequentially with deionized water, ethanol, and diethyl ether. Dry the couple under a vacuum.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple (1.5 eq) and dry diethyl ether.
-
Reagent Addition: Add a solution of diiodomethane (1.5 eq) in diethyl ether to the flask. The mixture may be gently warmed to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).
-
Substrate Addition: To the stirred suspension of the Simmons-Smith reagent, add a solution of benzylideneacetone (1.0 eq) in dry diethyl ether dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts, washing with diethyl ether.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound via the Corey-Chaykovsky Reaction
-
Ylide Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) and dry dimethyl sulfoxide (DMSO). Cool the mixture to 0°C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases. This forms the dimethyloxosulfonium methylide.
-
Substrate Addition: Cool the ylide solution back to 0°C and add a solution of benzylideneacetone (1.0 eq) in dry DMSO dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by pouring it into cold water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or diethyl ether. Combine the organic layers, wash with water and then brine to remove residual DMSO. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters for optimizing reaction yield.
References
- 1. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
Technical Support Center: Purification of Diastereomeric Cyclopropyl Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of diastereomeric cyclopropyl ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomeric cyclopropyl ketones?
A1: The primary methods for separating diastereomeric cyclopropyl ketones are chromatographic techniques and fractional crystallization. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful chromatographic methods.[1][2] Normal-phase HPLC on silica gel or with chiral stationary phases (CSPs) is often effective.[3][4] SFC is increasingly popular due to its high efficiency and use of environmentally benign solvents.[5][6] Fractional crystallization is a classical method that can be effective, especially on a larger scale, but may require more extensive optimization.[7][8]
Q2: How do I choose between HPLC, SFC, and fractional crystallization?
A2: The choice of method depends on several factors:
-
Sample Amount: For small-scale purifications (analytical to several grams), HPLC and SFC are generally preferred due to their high resolution. For large-scale industrial production, fractional crystallization can be more cost-effective.[9]
-
Diastereomer Properties: If the diastereomers have significantly different solubilities in a particular solvent system, fractional crystallization is a viable option.[7] If they are chemically very similar, the high efficiency of HPLC or SFC is likely required.
-
Available Equipment: The choice is also dictated by the availability of preparative HPLC or SFC instrumentation.
-
Compound Stability: The stability of the cyclopropyl ketone under the purification conditions is critical. For instance, some cyclopropyl ketones can undergo epimerization on silica gel or under certain pH conditions.[10][11]
Q3: My diastereomers are co-eluting in HPLC. What should I do?
A3: Co-elution is a common challenge. Here are several strategies to improve separation:
-
Change the Stationary Phase: If you are using a standard achiral column (like C18 or silica), switching to a chiral stationary phase (CSP) can dramatically improve resolution.[7] Different types of CSPs (e.g., polysaccharide-based, Pirkle-type) interact with molecules differently, so screening several columns is recommended.[6][12][13]
-
Modify the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your solvents to change the elution strength.
-
Solvent Type: Switching one of the mobile phase components (e.g., from methanol to isopropanol in reversed-phase) can alter selectivity.[14]
-
Additives: Small amounts of additives like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can improve peak shape and sometimes resolution, but their effect on compound stability must be monitored.[15][16]
-
-
Adjust Temperature: Temperature can influence the interactions between the analytes and the stationary phase, thereby affecting selectivity.
-
Gradient Optimization: If using a gradient, make it shallower to increase the separation window between your peaks.
Q4: Can my cyclopropyl ketone epimerize during purification?
A4: Yes, epimerization is a significant risk, particularly for cyclopropyl ketones with an enolizable proton adjacent to the carbonyl group. This can be catalyzed by acidic or basic conditions. For example, prolonged exposure to silica gel, which is weakly acidic, can cause epimerization of some compounds.[10][11] It is crucial to monitor the diastereomeric ratio of your purified fractions to ensure it is not changing over time.
Q5: How can I determine the diastereomeric ratio of my fractions?
A5: The most common methods for determining the diastereomeric ratio are:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with good resolution can be used to quantify the area under the peaks for each diastereomer.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is a powerful technique. By integrating the signals of protons that are unique to each diastereomer, a precise ratio can be determined.[8][10] Diastereotopic protons in the cyclopropyl ring or adjacent substituents often have distinct chemical shifts.[17]
-
Supercritical Fluid Chromatography (SFC): Similar to HPLC, analytical SFC can be used for quantification.[18]
Troubleshooting Guides
Chromatography (HPLC & SFC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution/Co-elution | 1. Inappropriate stationary phase. 2. Mobile phase not optimized. 3. Column overload. | 1. Screen different chiral and achiral columns. Polysaccharide-based CSPs are a good starting point for ketones.[12] 2. Systematically vary the mobile phase composition (solvents and additives).[14] 3. Reduce the injection volume or sample concentration.[19] |
| Peak Broadening | 1. Column overload (volume or mass). 2. Extra-column volume (long tubing, improper fittings). 3. Slow detector data acquisition rate. 4. Column degradation. | 1. Inject a smaller volume or a more dilute sample.[1][19] 2. Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly made.[19] 3. Increase the data rate of the detector.[19] 4. Replace the guard column or the analytical column if it is old or has been subjected to harsh conditions.[20] |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol groups on silica). 2. Column contamination. 3. pH of the mobile phase is close to the pKa of the analyte. | 1. Add a mobile phase modifier like a small amount of a basic or acidic additive to mask active sites.[21] 2. Flush the column with a strong solvent. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[22] |
| Changing Diastereomeric Ratio in Collected Fractions | 1. On-column epimerization. 2. Instability in the mobile phase. | 1. Use a less acidic or basic stationary phase if possible. Consider end-capped columns. 2. Neutralize fractions immediately after collection if the mobile phase is acidic or basic. 3. Check the stability of the compound at the mobile phase pH.[3][23][24] |
Fractional Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystallization | 1. Compound is too soluble in the chosen solvent. 2. Solution is not supersaturated. | 1. Screen a wide range of solvents with varying polarities. 2. Concentrate the solution. 3. Try anti-solvent crystallization (adding a poor solvent to a solution of the compound in a good solvent). |
| Oiling Out | 1. Solution is too supersaturated. 2. Cooling rate is too fast. | 1. Use a more dilute solution. 2. Slow down the cooling process. 3. Try vapor diffusion of an anti-solvent. |
| No Enrichment of Diastereomers | 1. The diastereomers form a solid solution or a conglomerate that crystallizes together. 2. Crystallization is too rapid, trapping the other diastereomer. | 1. Screen different crystallization solvents and temperatures. 2. Use seeding with a crystal of the desired pure diastereomer to encourage selective crystallization.[25] 3. Allow for slow crystallization over a longer period. |
| Low Recovery of Pure Diastereomer | 1. The eutectic composition of the diastereomeric mixture is far from a 1:1 ratio. | 1. Multiple recrystallization steps may be necessary. 2. Combine fractional crystallization with chromatography for final polishing. |
Experimental Protocols
Protocol 1: Preparative HPLC Method Development
-
Analytical Method Development:
-
Column Screening: Screen several analytical columns (e.g., 4.6 x 150 mm, 5 µm). Start with a standard silica column and a few different chiral stationary phases (e.g., cellulose or amylose-based).[7]
-
Mobile Phase Screening: For normal phase, screen hexane/isopropanol and hexane/ethanol mixtures. For chiral columns, follow the manufacturer's recommendations.
-
Optimization: Once partial separation is achieved, optimize the mobile phase composition to maximize the resolution (Rs > 1.5 is ideal for preparative scale).
-
-
Scale-Up:
-
Calculate Loading: Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.
-
Preparative Run: Scale up to a larger diameter preparative column with the same packing material. Adjust the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect fractions corresponding to each diastereomer peak.
-
Analysis: Analyze the collected fractions by analytical HPLC or qNMR to determine the diastereomeric purity.[10][11]
-
Protocol 2: Fractional Crystallization
-
Solvent Screening:
-
Dissolve a small amount of the diastereomeric mixture in various solvents at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Identify solvents that provide crystalline material rather than an oil or no solid.
-
-
Optimization:
-
Prepare a saturated solution of the diastereomeric mixture in the chosen solvent at its boiling point.
-
Allow the solution to cool slowly. If available, add a seed crystal of the desired pure diastereomer.[25]
-
Isolate the crystals by filtration.
-
-
Analysis:
-
Determine the diastereomeric ratio of the crystalline material and the mother liquor using an appropriate analytical technique (e.g., ¹H NMR).[8]
-
-
Recrystallization:
-
If the desired purity has not been reached, repeat the crystallization process with the enriched crystalline material.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Diastereomer Separation
| Parameter | Method A: Achiral HPLC | Method B: Chiral HPLC | Method C: SFC |
| Stationary Phase | Silica Gel (5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) | 2-Ethylpyridine |
| Mobile Phase | 95:5 Hexane:Isopropanol | 90:10 Hexane:Ethanol | 85:15 CO₂:Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Retention Time (Diastereomer 1) | 10.2 min | 12.5 min | 4.1 min |
| Retention Time (Diastereomer 2) | 10.8 min | 14.8 min | 4.9 min |
| Resolution (Rs) | 0.95 | 2.10 | 1.85 |
Note: The data in this table is illustrative and will vary depending on the specific cyclopropyl ketone diastereomers.
Visualizations
Caption: Workflow for the purification of diastereomeric cyclopropyl ketones.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Remarkable Epimerizations Imperative for the Success of an Asymmetric Total Synthesis of (+)-Aigialospirol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. sas.rochester.edu [sas.rochester.edu]
- 19. agilent.com [agilent.com]
- 20. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 23. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
Technical Support Center: Simmons-Smith Reactions of Styrenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side-product formation in the Simmons-Smith cyclopropanation of styrenes. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the active reagent in the Simmons-Smith reaction?
A1: The Simmons-Smith reaction does not involve a free carbene. Instead, it utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is formed from the reaction of diiodomethane with a zinc-copper couple.[1][2][3] This carbenoid delivers the methylene group to the alkene.
Q2: Why is the reaction stereospecific?
A2: The reaction is stereospecific because the cyclopropanation occurs through a concerted, three-centered "butterfly-type" transition state.[4][5][6] The methylene group is delivered to one face of the double bond simultaneously as the new carbon-carbon bonds are formed, which preserves the original stereochemistry of the alkene in the cyclopropane product.[5][7][8]
Q3: What is the primary difference between the classic Simmons-Smith and the Furukawa modification?
A3: The classic Simmons-Smith reaction uses a zinc-copper couple (Zn-Cu) to react with diiodomethane.[9] The Furukawa modification uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple.[6][7] This modification is often more reliable and can be advantageous for less reactive or cationically polymerizable alkenes, like vinyl ethers, as it can sometimes provide higher yields.[6][7][10]
Q4: Which solvents are recommended for this reaction?
A4: Non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are highly recommended.[4][8][11] The use of basic, coordinating solvents like tetrahydrofuran (THF) or ethers can decrease the reaction rate and may lead to the formation of by-products.[6][8][12]
Q5: My styrene substrate has a hydroxyl group. How will this affect the reaction?
A5: A proximal hydroxyl group can act as a directing group. The zinc of the carbenoid reagent can coordinate with the oxygen atom, directing the cyclopropanation to occur on the same face (cis) of the double bond relative to the hydroxyl group.[3][7][13] This effect is a powerful tool for controlling diastereoselectivity.
Troubleshooting Guide
This guide addresses common problems encountered during the Simmons-Smith cyclopropanation of styrenes.
Q: My reaction shows low or no conversion of the styrene starting material. What are the likely causes?
A: This is a common issue that can often be traced back to the reagents.
-
Inactive Zinc-Copper Couple: The activity of the Zn-Cu couple is critical.[9] If it is old or was not activated properly, the carbenoid will not form. Consider preparing a fresh batch or reactivating your existing stock.
-
Impure Reagents: Diiodomethane can decompose upon exposure to light, forming iodine which can inhibit the reaction.[14] Ensure it is colorless or freshly purified. The styrene substrate should also be pure and free from polymerization inhibitors if they interfere with the reaction.
-
Incorrect Solvent: As noted in the FAQ, using coordinating solvents can significantly slow down or halt the reaction.[8][12] Ensure you are using a non-coordinating solvent like DCM.
Q: The main product of my reaction is a sticky, uncharacterizable polymer. How can I prevent this?
A: Styrenes are susceptible to cationic polymerization, which can be initiated by Lewis acidic species present in the reaction.
-
Lewis Acidity of ZnI₂: The zinc iodide (ZnI₂) generated as a byproduct is a Lewis acid that can initiate polymerization.[7] The Furukawa modification (Et₂Zn) is often better suited for styrenes as it can be less prone to causing polymerization.[10]
-
Scavenging Lewis Acids: You can add excess diethylzinc to the reaction, which scavenges the ZnI₂ by converting it to the less acidic EtZnI.[7] Alternatively, the reaction can be quenched with pyridine, which complexes with ZnI₂.[7]
-
Reaction Temperature: Running the reaction at lower temperatures can help minimize polymerization.
Q: My TLC plate shows multiple spots, and I am struggling to isolate the desired phenylcyclopropane. What are the potential side products?
A: Besides polymerization, other side reactions can occur.
-
Polymethylene Formation: If the carbenoid is generated but does not react efficiently with the styrene, it can self-react to form polymethylene.[12] This can happen if the styrene is too sterically hindered or electronically poor.
-
Stilbene Formation (Charette Modification): When using aryldiazomethanes (Charette modification) instead of diiodomethane, the zinc carbenoid intermediate can react with a second molecule of the diazo compound to form cis- or trans-stilbene as a byproduct.[7][15] Controlling the rate of addition of the diazo reagent can minimize this side reaction.[15]
-
Methylation of Heteroatoms: If your styrene substrate contains heteroatoms (e.g., phenols, anilines) and you use excess Simmons-Smith reagent for extended periods, methylation of the heteroatom can occur.[7]
Data Presentation
The following table summarizes common issues and mitigation strategies for the Simmons-Smith reaction of styrenes.
| Problem | Potential Cause(s) | Suggested Solution(s) | Relevant Citation(s) |
| Low or No Conversion | Inactive Zn-Cu couple; Impure CH₂I₂; Coordinating solvent (e.g., THF). | Prepare fresh, activated Zn-Cu couple; Use purified, colorless CH₂I₂; Use non-coordinating solvent (e.g., DCM, DCE). | [8][9][14] |
| Polymerization of Styrene | Lewis acidic ZnI₂ byproduct initiates cationic polymerization. | Use the Furukawa modification (Et₂Zn); Add excess Et₂Zn or pyridine to scavenge ZnI₂; Lower the reaction temperature. | [7][10] |
| Formation of Stilbenes | Dimerization of the zinc carbenoid intermediate. | (Primarily in Charette modification) Control the addition rate of the aryldiazomethane starting material. | [7][15] |
| Product Decomposition | Presence of Lewis acids (ZnI₂) during workup or purification. | Quench the reaction with a base like pyridine or saturated NaHCO₃ solution; Use neutral alumina for chromatography. | [7] |
| Formation of Polymethylene | Self-reaction of the carbenoid species. | Ensure efficient stirring; Use a higher concentration of the styrene substrate. | [12] |
Experimental Protocols
Protocol 1: Classic Simmons-Smith Cyclopropanation of Styrene (Zn-Cu Couple)
-
Activation of Zinc: Suspend zinc dust in a flask with a stirrer bar. Add a 1 M solution of HCl and stir for 1-2 minutes to etch the surface. Decant the acid and wash sequentially with deionized water, ethanol, and finally diethyl ether. Dry the activated zinc powder under a high vacuum.
-
Preparation of Zinc-Copper Couple: To the flask containing the activated zinc powder under an inert atmosphere (N₂ or Ar), add a solution of copper(II) acetate in glacial acetic acid while stirring. Heat the mixture gently until the blue color disappears. Allow the mixture to cool, decant the solvent, and wash the resulting dark powder with diethyl ether. Dry the Zn-Cu couple under a vacuum.[9]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the prepared Zn-Cu couple (1.5 - 2.0 eq) and cover with anhydrous dichloromethane (DCM).
-
Reagent Addition: Add diiodomethane (1.2 - 1.5 eq) to the slurry. The mixture may gently reflux as the carbenoid forms. After the initial exotherm subsides, add a solution of styrene (1.0 eq) in DCM dropwise.
-
Reaction and Workup: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Furukawa-Modified Cyclopropanation of Styrene (Et₂Zn)
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add a solution of styrene (1.0 eq) in anhydrous dichloromethane (DCM).[11]
-
Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (Et₂Zn, 1.1 eq, typically a 1.0 M solution in hexanes) dropwise via syringe. After stirring for 15 minutes, add diiodomethane (CH₂I₂, 1.1 eq) dropwise via the dropping funnel. Caution: Gas evolution (ethane) will occur.
-
Reaction and Workup: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours, monitoring by TLC.[4] Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter, concentrate, and purify the residue by flash column chromatography.
Visualizations
Below are diagrams illustrating key reaction pathways and troubleshooting logic.
Caption: Fig 1. Competing pathways for styrene in a Simmons-Smith reaction.
Caption: Fig 2. A logical workflow for troubleshooting common experimental issues.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. mdpi.com [mdpi.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Simmons-Smith Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
- 14. Diiodomethane : MI : Methylene Iodide - Simmons Smith Reaction [ CAS: 75-11-6 ] - 250g - SYNTHETIKA [synthetikaeu.com]
- 15. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
Technical Support Center: Improving Diastereoselectivity in Cyclopropanation Reactions
Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation of an acyclic allylic alcohol is giving a low diastereomeric ratio (dr). What are the common causes and how can I improve it?
A1: Low diastereoselectivity in the Simmons-Smith reaction of acyclic allylic alcohols is a common issue, often influenced by the geometry of the double bond and the nature of the zinc carbenoid.
-
(Z)-Alkenes: These substrates generally give high syn-selectivity due to the directing effect of the hydroxyl group, which coordinates with the zinc reagent.[1][2][3][4][5] If you are observing low selectivity with a (Z)-alkene, consider the following:
-
Purity of Reagents: Ensure your diiodomethane and zinc-copper couple (or diethylzinc) are of high purity. Impurities can lead to side reactions and decreased selectivity.
-
Reaction Conditions: Temperature and solvent can play a role. Running the reaction at lower temperatures may enhance selectivity. While ether is a common solvent, non-complexing solvents can sometimes improve the electrophilicity of the reagent.[2]
-
-
(E)-Alkenes: (E)-disubstituted olefins are notoriously more challenging and often yield modest diastereomeric ratios with the classic Simmons-Smith reagent.[2][4] To improve the dr for (E)-alkenes:
Q2: I am observing poor trans/cis (or E/Z) selectivity in my transition-metal catalyzed cyclopropanation using a diazo compound. What factors control this selectivity?
A2: The trans/cis diastereoselectivity in metal-catalyzed cyclopropanations is a complex interplay of steric and electronic factors involving the substrate, the catalyst, and the carbene precursor.
-
Catalyst System: The choice of metal and ligand is paramount.
-
Rhodium Catalysts: Dirhodium catalysts are widely used. The stereoselectivity can be fine-tuned by modifying the ligands. For example, computational studies on Rh(II)-catalyzed cyclopropanation of diazooxindole with styrene suggest that π-π interactions between the carbene ligand and the substrate, as well as steric interactions with the catalyst's phthalimido group, govern the high trans-diastereoselectivity.[6]
-
Copper Catalysts: Chiral Cu-bisoxazoline systems have been used for the cyclopropanation of 1,3-dienes, yielding excellent regio- and enantioselectivity, but often with only modest trans/cis selectivity.[7]
-
Palladium Catalysts: Pd-catalyzed cyclopropanation of 2-substituted 1,3-dienes can provide high regioselectivity but may result in low diastereoselectivity.[7]
-
-
Substrate: The electronic and steric properties of the olefin play a significant role. Electron-donating groups on the alkene can enhance reactivity.[3]
-
Diazo Reagent: The nature of the substituent on the diazo compound influences the stereochemical outcome.
Q3: My enzymatic cyclopropanation is showing low diastereoselectivity. What can I do to optimize it?
A3: While enzymes can offer exquisite stereocontrol, low diastereoselectivity can occur and is often substrate-dependent.[8]
-
Protein Engineering: The most powerful tool is often to engineer the enzyme's active site. Mutagenesis can alter the steric and electronic environment to favor the formation of one diastereomer over another. Engineered myoglobin and dehaloperoxidase enzymes have been developed to catalyze cyclopropanation with high diastereo- and enantioselectivity.[8][9][10]
-
Reaction Conditions:
-
Co-solvents: The choice and concentration of a co-solvent can impact the reaction. For instance, switching from 5% ethanol to 10% methanol as a co-solvent in a dehaloperoxidase-catalyzed reaction improved the yield without compromising the excellent diastereoselectivity.[8]
-
Substrate-to-Diazo Ratio: Optimizing the ratio of the olefin to the diazo compound can be crucial. Using a larger excess of the diazo compound led to quantitative conversion and excellent stereoselectivity in one study.[8]
-
-
Substrate Engineering: If modifying the enzyme is not feasible, slight modifications to the substrate can sometimes lead to improved selectivity.
Q4: I am performing a cyclopropanation using a sulfur ylide and getting a mixture of diastereomers. How is the diastereoselectivity determined in these reactions?
A4: The diastereoselectivity of sulfur ylide-mediated cyclopropanations is highly dependent on the nature of the ylide (stabilized, semi-stabilized, or non-stabilized).[11][12]
-
Stabilized Ylides (e.g., R = COMe): For stabilized ylides, the reaction often proceeds through a reversible initial addition to form a betaine intermediate. The diastereoselectivity is controlled by the subsequent rotation and ring-closing steps. High selectivity towards trans-cyclopropanes is often predicted.[11][12][13]
-
Semi-stabilized Ylides (e.g., R = Ph): With semi-stabilized ylides, the initial electrophilic addition is often the diastereoselectivity-determining step.[11][12][13]
-
Reaction Pathway: Computational studies have shown that the reaction can proceed through different pathways (cisoid vs. transoid addition) depending on the ylide's substituent, which in turn affects the stereochemical outcome.[11][12]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Diastereoselectivity in Simmons-Smith Reactions of Acyclic Allylic Alcohols
| Symptom | Possible Cause | Suggested Solution |
| Low syn selectivity with a (Z)-alkene | Presence of directing group competitors | Protect other Lewis basic functional groups in the molecule that could compete for coordination with the zinc reagent. |
| Poor quality of zinc carbenoid | Use freshly prepared zinc-copper couple or high-purity diethylzinc. Ensure diiodomethane is pure. | |
| Low dr with an (E)-alkene | Inappropriate zinc carbenoid reagent | Experiment with different Simmons-Smith modifications. The Furukawa modification (Et₂Zn, CH₂I₂) in a non-complexing solvent is often a good starting point.[2] |
| Steric hindrance around the double bond | If possible, modify the substrate to reduce steric bulk near the reaction center. | |
| Reaction is sluggish and gives low conversion with poor selectivity | Inactive zinc reagent | Activate the zinc-copper couple properly (e.g., with acid washing). |
| Low electrophilicity of the carbenoid | Use non-complexing solvents to increase the electrophilicity of the zinc carbenoid.[2] |
Guide 2: Improving trans/cis Selectivity in Metal-Catalyzed Cyclopropanations
| Symptom | Possible Cause | Suggested Solution |
| Low trans selectivity | Steric hindrance favoring the cis product | Modify the catalyst's ligands to be bulkier to disfavor the transition state leading to the cis product. |
| Electronic effects favor the cis product | If possible, alter the electronic properties of the substrate or the diazo compound. | |
| Non-optimal reaction temperature | Vary the reaction temperature. Often, lower temperatures lead to higher selectivity. | |
| Low cis selectivity (when desired) | Steric hindrance favoring the trans product | Use less bulky ligands on the metal catalyst. |
| Catalyst system inherently favors trans products | Screen different metal catalysts (e.g., Cu, Fe, Co-based systems) which may have different inherent selectivities.[14] | |
| Poor selectivity with 1,3-dienes | Low regioselectivity of the catalyst | For 2-substituted 1,3-dienes, a Pd-catalyzed system can offer high 3,4-regioselectivity, although diastereoselectivity may be low.[7] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Simmons-Smith Cyclopropanation of a Cyclic Allylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
A flask is charged with zinc-copper couple under an inert atmosphere (e.g., Argon or Nitrogen).
-
Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane. The mixture is stirred at room temperature.
-
-
Reaction:
-
The cyclic allylic alcohol, dissolved in anhydrous diethyl ether, is added dropwise to the prepared Simmons-Smith reagent at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).
-
-
Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Analysis:
-
The crude product is purified by column chromatography.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the purified product.
-
Protocol 2: General Procedure for Myoglobin-Catalyzed Asymmetric Cyclopropanation
This protocol is based on engineered sperm whale myoglobin catalysts and may require specific enzyme variants for optimal results.[9][10]
-
Reaction Setup:
-
In an anaerobic chamber, a solution of the engineered myoglobin variant in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) is prepared.[15]
-
The olefin substrate is added to the enzyme solution.
-
The reaction is initiated by the addition of the diazo compound (e.g., ethyl diazoacetate) and a reducing agent (e.g., sodium dithionite).[15]
-
-
Reaction:
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 4-16 hours) under anaerobic conditions.[15]
-
-
Work-up:
-
The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
-
Analysis:
-
The product yield and diastereomeric excess are determined by chiral GC or SFC analysis.[15]
-
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity in Simmons-Smith reactions.
Caption: Factors governing diastereoselectivity in cyclopropanation reactions.
References
- 1. organic chemistry - Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. Density functional theory investigations on sulfur ylide promoted cyclopropanation reactions: insights on mechanism and diastereoselection issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: NMR Spectral Analysis of 1-(2-phenylcyclopropyl)ethanone
Welcome to the technical support center for the NMR spectral analysis of 1-(2-phenylcyclopropyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR analysis of this and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H-NMR spectrum of my this compound sample so complex, especially in the aliphatic region?
A1: The complexity arises from several factors inherent to the molecule's structure. The three protons on the cyclopropane ring are diastereotopic, meaning they are in chemically non-equivalent environments.[1][2] This results in each of these protons having a unique chemical shift and coupling to the other two protons with different coupling constants (J-values). Furthermore, these cyclopropyl protons also couple to the acetyl methyl protons, adding another layer of complexity to the splitting patterns.
Q2: I am seeing more signals than expected in my 1H-NMR. Could this be a mixture of cis and trans isomers? How can I differentiate them?
A2: Yes, it is highly likely you have a mixture of cis and trans isomers. The relative orientation of the phenyl and acetyl groups significantly impacts the chemical shifts of the cyclopropyl protons. The cis isomer, with these groups on the same side of the ring, will experience different shielding and deshielding effects compared to the trans isomer. Differentiation can be achieved by:
-
Coupling Constants: The vicinal coupling constants (3J) between the cyclopropyl protons are stereospecific. Generally, the cis coupling constant (Jcis) is larger than the trans coupling constant (Jtrans).
-
2D-NOESY NMR: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can definitively distinguish between the isomers.[3] In the cis isomer, you would expect to see a NOE correlation (cross-peak) between the protons of the phenyl group and the acetyl group, as they are in close spatial proximity. This correlation will be absent in the trans isomer.
Q3: The signals for the cyclopropyl protons are overlapping. How can I resolve and assign them?
A3: Overlapping signals are a common challenge with this molecule. To resolve and assign these signals, consider the following strategies:
-
Higher Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can increase the chemical shift dispersion and resolve the overlapping multiplets.
-
Solvent Change: Changing the deuterated solvent can alter the chemical shifts of the protons and potentially resolve the overlap. Aromatic solvents like benzene-d6 can induce significant shifts compared to chloroform-d6.
-
2D-NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace the connectivity within the cyclopropane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to.[4] Since the carbon chemical shifts are generally better dispersed, this can help in assigning the proton signals.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which can be useful for confirming assignments.[4][7]
-
Q4: I am having trouble assigning the diastereotopic protons of the CH2 group on the cyclopropane ring. What is a systematic approach?
A4: The two protons on the carbon of the cyclopropane ring that is not substituted with the phenyl group are diastereotopic. Here is a systematic approach to their assignment:
-
Identify the Spin System: Use a COSY spectrum to identify all the coupled protons of the cyclopropane ring.
-
HSQC for Carbon Correlation: Use an HSQC spectrum to identify which protons are attached to which carbon of the cyclopropane ring.
-
NOESY for Spatial Proximity: A NOESY spectrum can help differentiate the two diastereotopic protons based on their spatial proximity to the phenyl and acetyl groups. For example, in the trans isomer, one of the CH2 protons will be closer to the phenyl group, and the other will be closer to the acetyl group, resulting in different NOE correlations.
Troubleshooting Guides
Problem 1: Ambiguous Stereochemistry (Cis vs. Trans)
Symptoms:
-
More proton and carbon signals than expected for a single isomer.
-
Difficulty in assigning the relative stereochemistry of the phenyl and acetyl groups.
Troubleshooting Workflow:
Figure 1: Workflow for determining cis/trans stereochemistry.
Problem 2: Overlapping and Complex Multiplets of Cyclopropyl Protons
Symptoms:
-
Broad, unresolved multiplets in the 1.0 - 3.0 ppm region of the 1H-NMR spectrum.
-
Inability to extract coupling constants or determine the multiplicity of individual proton signals.
Troubleshooting Workflow:
Figure 2: Workflow for resolving and assigning complex cyclopropyl proton signals.
Data Presentation
The following tables summarize the expected 1H and 13C-NMR chemical shifts and coupling constants for the cyclopropyl protons of this compound, based on data for analogous compounds. Actual values may vary depending on the solvent and the specific isomer.
Table 1: Expected 1H-NMR Data for the Cyclopropyl Protons of this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1 (CH-Ac) | 2.5 - 3.0 | ddd | J1,2, J1,3a, J1,3b |
| H-2 (CH-Ph) | 2.0 - 2.5 | ddd | J2,1, J2,3a, J2,3b |
| H-3a (CH2) | 1.0 - 1.5 | ddd | J3a,3b (geminal), J3a,1, J3a,2 |
| H-3b (CH2) | 0.8 - 1.3 | ddd | J3b,3a (geminal), J3b,1, J3b,2 |
Note: 'a' and 'b' denote the two diastereotopic protons on C-3.
Table 2: Expected 13C-NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 205 - 210 |
| C-1 (CH-Ac) | 30 - 35 |
| C-2 (CH-Ph) | 25 - 30 |
| C-3 (CH2) | 15 - 20 |
| CH3 | 28 - 32 |
| Phenyl C (ipso) | 140 - 145 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample for 1H-NMR (20-50 mg for 13C-NMR) into a clean, dry vial.[8][9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, Benzene-d6) to the vial.[8][10]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.[9]
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[8]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, clean NMR tube.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.[11]
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's guidelines.
Key 2D-NMR Experiments for Structural Elucidation
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, which is crucial for determining stereochemistry.
-
Methodology: A standard noesygpph pulse sequence is typically used. The mixing time is a critical parameter and should be optimized (typically 500-800 ms) to observe the desired correlations.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with the carbons to which they are directly attached.
-
Methodology: A standard hsqcedetgpsp pulse sequence is commonly used. This experiment is invaluable for assigning the proton signals based on the more dispersed carbon spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology: A standard hmbcgplpndqf pulse sequence is often employed. This experiment helps in confirming the overall carbon skeleton and the assignment of quaternary carbons.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0215407) [np-mrd.org]
- 11. researchgate.net [researchgate.net]
Stability issues of 1-(2-phenylcyclopropyl)ethanone in acidic media
Welcome to the technical support center for 1-(2-phenylcyclopropyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound, particularly in acidic media. The information provided is based on the general principles of cyclopropyl ketone chemistry, as specific stability data for this compound is not extensively available in the public domain.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments involving this compound in acidic environments.
Q1: I am observing a rapid loss of my starting material, this compound, when I expose it to acidic conditions (e.g., during HPLC analysis with an acidic mobile phase, or in an acidic reaction medium). What could be happening?
A1: this compound, like other cyclopropyl ketones, can be susceptible to degradation in acidic media. The primary mechanism of degradation is likely initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon and can activate the strained cyclopropane ring, making it vulnerable to nucleophilic attack and subsequent ring-opening. The presence of the phenyl group can further influence the reaction pathways through electronic effects.
Q2: My reaction mixture is showing several new, unexpected peaks on the chromatogram after treatment with acid. What are these potential degradation products?
A2: In the presence of an acid and a nucleophile (which could be the solvent, such as water or methanol), the protonated this compound can undergo ring-opening. This can lead to the formation of various open-chain products. For example, in an aqueous acidic medium, a likely degradation product would be a γ-hydroxy ketone resulting from the addition of water to the opened cyclopropane ring. Other rearrangements could also occur, potentially leading to unsaturated ketones or other isomeric structures.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: If possible, maintain the pH of your solutions as close to neutral as is compatible with your experimental goals.
-
Temperature: Perform your experiments at the lowest temperature feasible, as acid-catalyzed degradation is often accelerated at higher temperatures.
-
Solvent Choice: If you have flexibility, choose a less nucleophilic and non-acidic solvent system.
-
Reduced Exposure Time: Minimize the time that this compound is in contact with acidic conditions. For analytical purposes, this might involve modifying HPLC methods to have shorter run times or using a less acidic mobile phase if separation allows.
-
Protecting Groups: In a synthetic context, if the ketone functionality is not required for a particular step, it could be protected with a group that is stable to the acidic conditions.
Q4: I need to work in acidic conditions. How can I monitor the stability of my compound and identify the degradation products?
A4: A systematic stability study is recommended. This involves exposing a solution of this compound to the acidic conditions of interest and monitoring the change in its concentration over time using a suitable analytical technique, such as HPLC-UV or LC-MS. The appearance of new peaks should be monitored, and these can be tentatively identified by their mass-to-charge ratio (m/z) using LC-MS. For definitive identification, isolation of the degradation products followed by structural elucidation using techniques like NMR spectroscopy would be necessary.
Data Presentation
As no specific quantitative data for the degradation of this compound in acidic media is publicly available, the following table is a template that can be used to record and organize data from a stability study.
Table 1: Stability of this compound in 0.1 M HCl at 25°C
| Time (hours) | Concentration of this compound (µg/mL) | % Remaining | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| 0 | 100.0 | 100.0 | 0 | 0 |
| 1 | 95.2 | 95.2 | 12,345 | 1,234 |
| 2 | 90.5 | 90.5 | 24,567 | 2,567 |
| 4 | 81.3 | 81.3 | 48,901 | 5,102 |
| 8 | 66.7 | 66.7 | 95,678 | 10,012 |
| 24 | 25.1 | 25.1 | 250,123 | 26,034 |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound in Acidic Media
1. Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC system with UV or MS detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Preparation of Acidic Solution: Prepare a 0.1 M HCl solution by diluting concentrated HCl with water.
-
Forced Degradation:
-
To a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Add 5.0 mL of 0.1 M HCl.
-
Dilute to the mark with a 50:50 mixture of methanol and water. This will give a final concentration of 100 µg/mL in a solution containing 0.05 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 25°C or 40°C).
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.05 M NaOH to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the formation and increase in the peak areas of any degradation products.
-
If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures.
-
Mandatory Visualization
Caption: Hypothetical acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
Technical Support Center: Removal of Zinc Residues from Simmons-Smith Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of zinc residues from Simmons-Smith reaction products.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of cyclopropanated products.
Problem 1: Emulsion formation during aqueous work-up.
-
Question: I am observing a persistent emulsion at the organic-aqueous interface during the extraction process, making phase separation difficult. What can I do to break the emulsion?
-
Answer: Emulsion formation is a common issue when quenching Simmons-Smith reactions, often due to the presence of finely divided zinc salts. Here are several strategies to address this:
-
Filtration: Before the aqueous work-up, attempt to remove the bulk of the zinc salts by filtering the reaction mixture through a pad of Celite®. This can significantly reduce the amount of particulate matter that stabilizes emulsions.
-
Addition of Saturated Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to a centrifuge tube and spinning it for a few minutes can effectively separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity, such as hexane or toluene, can sometimes alter the interfacial tension and promote phase separation.
-
Problem 2: Incomplete removal of zinc salts after aqueous work-up.
-
Question: After performing a standard aqueous work-up, I still see signs of zinc contamination in my product (e.g., broad NMR signals, issues with subsequent reactions). How can I improve the removal of zinc salts?
-
Answer: If a simple water or brine wash is insufficient, more rigorous methods are necessary to remove residual zinc salts.
-
Acidic Wash: A dilute acidic wash (e.g., 1 M HCl or saturated NH₄Cl solution) can effectively dissolve basic zinc salts. However, be cautious if your product is acid-sensitive.
-
Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) in the aqueous wash can sequester zinc ions, forming a water-soluble complex that is easily removed. A typical procedure involves washing with a solution of NaHCO₃ and Na₂EDTA.[1]
-
Amine Quench: Quenching the reaction with pyridine can scavenge both ZnI₂ and excess reagents, forming soluble complexes that can be removed during the aqueous work-up.[2]
-
Problem 3: Product degradation during purification.
-
Question: My cyclopropanated product seems to be degrading or rearranging during the work-up and purification steps. What could be the cause and how can I prevent it?
-
Answer: Product degradation is often caused by the Lewis acidity of the zinc iodide (ZnI₂) byproduct.[2]
-
Use of Excess Diethylzinc: In the Furukawa modification, adding an excess of diethylzinc can scavenge the ZnI₂ as it forms, producing the less acidic EtZnI.[2]
-
Pyridine Quench: As mentioned, quenching with pyridine can neutralize the Lewis acidic ZnI₂.[2]
-
Non-aqueous Work-up: For highly sensitive products, consider a non-aqueous work-up. This involves precipitating the zinc salts from the organic solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing zinc residues after a Simmons-Smith reaction?
A1: The most common methods for removing zinc residues include:
-
Aqueous Work-up: This involves quenching the reaction with an aqueous solution to dissolve the zinc salts, followed by extraction of the product into an organic solvent. Common quenching agents include saturated aqueous NaHCO₃, saturated aqueous NH₄Cl, and dilute HCl.[1] The use of chelating agents like EDTA can improve efficiency.[1]
-
Precipitation: In this non-aqueous method, a precipitating agent is added to the organic reaction mixture to form an insoluble zinc complex, which is then removed by filtration.[3]
-
Column Chromatography: This is a standard purification technique that separates the desired cyclopropanated product from non-polar impurities and polar zinc salts, which adhere to the stationary phase (typically silica gel).
Q2: How do I choose the best method for my specific product?
A2: The choice of purification method depends on the stability of your product and the scale of your reaction.
-
For robust, acid-stable products , a simple aqueous work-up with a dilute acid wash is often sufficient.
-
For acid-sensitive products , an aqueous work-up with a milder quenching agent like NaHCO₃ or the use of a chelating agent is recommended.
-
For highly sensitive products or on a large scale , a non-aqueous precipitation method can be advantageous as it avoids potential hydrolysis or degradation.[3]
-
Column chromatography is generally applicable for final purification after an initial work-up to remove the bulk of the zinc salts.
Q3: Can I quantify the amount of residual zinc in my product?
A3: Yes, several analytical techniques can be used to quantify trace amounts of zinc, including:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace metals.
-
Atomic Absorption Spectroscopy (AAS): A robust and reliable method for quantifying zinc concentrations.
-
Voltammetry: An electrochemical method suitable for determining trace levels of zinc.
Q4: Are there any "greener" alternatives for zinc removal?
A4: While traditional methods are effective, continuous flow chemistry is emerging as a more sustainable approach. In a flow setup, the reaction mixture can be passed through a packed bed reactor, and the subsequent work-up, including an in-line aqueous wash, can be performed continuously, minimizing solvent usage and waste generation.
Quantitative Data on Zinc Removal Methods
The following table summarizes the efficiency of different zinc removal techniques. Note that the efficiency can vary depending on the specific substrate and reaction conditions.
| Method | Reagents/Conditions | Zinc Removal Efficiency | Product Purity | Notes |
| Aqueous Work-up | Saturated NH₄Cl, NaHCO₃, Na₂EDTA | Good to Excellent | Good to Excellent | Efficiency is substrate-dependent. May not be suitable for acid-sensitive products. |
| Precipitation | Piperazine in an organic solvent | Virtually quantitative | Excellent | Avoids aqueous conditions, suitable for sensitive products.[3] |
| Column Chromatography | Silica gel, appropriate eluent | Excellent | Excellent | Typically used as a final purification step after initial work-up. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up with a Chelating Agent
-
Upon completion of the Simmons-Smith reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂EDTA.
-
Add a saturated aqueous solution of NH₄Cl to dissolve any precipitate that forms.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Non-Aqueous Precipitation of Zinc Salts
-
After the Simmons-Smith reaction is complete, add a silylating, acylating, alkylating, or arylating reagent to the organic reaction mixture.[3]
-
Add a precipitating agent containing at least two nitrogen donors, such as piperazine or 1,4-diazabicyclo[2.2.2]octane, to the mixture.[3] A precipitate should form.
-
Stir the suspension for a designated period, potentially with gentle heating, to ensure complete precipitation.[3]
-
Remove the precipitated zinc salt complex by filtration.
-
Wash the filter cake with a small amount of fresh organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully load the dissolved product onto the top of the silica gel.
-
Elute the column with an appropriate solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Aqueous Work-up and Purification.
Caption: Workflow for Non-Aqueous Precipitation Method.
References
Overcoming low reactivity of electron-deficient styrenes in cyclopropanation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of electron-deficient styrenes in cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropanation of electron-deficient styrenes challenging?
The cyclopropanation of electron-deficient styrenes is a known challenge in synthetic chemistry.[1][2] This difficulty is often attributed to the electrophilic nature of the metal-bound carbene intermediates typically involved in these reactions.[1][2] Electron-withdrawing groups on the styrene ring decrease its nucleophilicity, thus reducing its reactivity towards the electrophilic carbene.
Q2: What are the most promising catalytic systems for this transformation?
Several catalytic systems have been developed to overcome the low reactivity of electron-deficient styrenes. These include:
-
Engineered Myoglobin (Mb) Catalysts: Biocatalytic approaches using engineered myoglobin variants have shown great promise, exhibiting high efficiency and stereoselectivity.[1][3][4][5][6]
-
Cobalt(II) Porphyrin Complexes: These catalysts are effective for the asymmetric cyclopropanation of a range of electron-deficient olefins.[3]
-
Iridium-based Catalysts: An iridium electron storage catalyst has been utilized for the reductive cyclopropanation of alkenes using diiodomethane and H₂ as the electron source.[7]
-
Rhodium(III) Complexes: Chiral cyclopentadienyl Rh(III) complexes have demonstrated high efficiency in the enantioselective cyclopropanation of electron-deficient olefins.
Q3: How can I improve the stereoselectivity of the reaction?
Improving stereoselectivity often involves the careful selection of the catalyst and reaction conditions. For instance, engineered myoglobin catalysts have been designed to provide excellent diastereo- and enantioselectivity.[1][8][9] The choice of chiral ligands in metal-based catalysts, such as D₂-symmetric chiral porphyrins for cobalt catalysts, is also crucial for achieving high stereocontrol.
Q4: Are there any metal-free catalytic options available?
While transition metal catalysts are common, research has also explored metal-free alternatives. Boron Lewis acids, for example, have been shown to catalyze the cyclopropanation of styrenes with aryldiazodiacetates.
Q5: What is the mechanism behind the enhanced reactivity with certain engineered myoglobin catalysts?
Mechanistic studies on engineered myoglobin catalysts suggest a shift from the typical electrophilic reactivity to a metallocarbene radical reactivity.[1][3][4][5][6] This change in mechanism, brought about by reconfiguring the coordination environment around the metal center, is responsible for the expanded substrate scope that includes electron-deficient styrenes.[1][3][4][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the cyclopropanation of electron-deficient styrenes.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Low reactivity of the electron-deficient styrene. | Consider switching to a catalytic system known to be effective for electron-poor alkenes, such as an engineered myoglobin catalyst with radical reactivity or a cobalt(II) porphyrin complex.[1][3] |
| Catalyst deactivation. | Ensure anaerobic conditions if your catalyst is oxygen-sensitive. For biocatalysts, check the pH and temperature to ensure they are within the optimal range for enzyme activity. |
| Suboptimal reaction conditions. | Systematically screen reaction parameters such as temperature, solvent, and concentration of reactants. For instance, some cobalt-catalyzed reactions can be performed at room temperature without the need for slow addition of the diazo compound.[10] |
| Incorrect catalyst loading. | Optimize the catalyst loading. While higher loading might increase the reaction rate, it can also lead to side reactions. Conversely, too little catalyst will result in low conversion. |
| Issues with the diazo reagent. | Ensure the purity of the diazo compound. Decomposition can lead to the formation of byproducts and lower yields. |
Problem 2: Poor Diastereoselectivity or Enantioselectivity
| Possible Cause | Suggested Solution |
| Inappropriate catalyst or ligand. | The choice of catalyst and its associated ligands is critical for stereocontrol. For metal-catalyzed reactions, screen different chiral ligands. For biocatalysis, consider using an engineered myoglobin variant specifically designed for high stereoselectivity.[8][9] |
| Reaction temperature. | Lowering the reaction temperature can often improve stereoselectivity by increasing the energy difference between the diastereomeric transition states. |
| Solvent effects. | The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Screen a range of solvents to find the optimal one for your specific reaction. |
| Steric hindrance. | The steric bulk of both the substrate and the catalyst can influence stereoselectivity. In some cases, modifying the substituents on the styrene or the catalyst can lead to improved results. |
Experimental Protocols
Protocol 1: Cyclopropanation using Engineered Myoglobin Catalyst
This protocol is based on the work with a redesigned myoglobin-based carbene transferase.[1]
Materials:
-
Electron-deficient styrene (e.g., 4-trifluoromethylstyrene)
-
Ethyl α-diazoacetate (EDA)
-
Engineered Myoglobin Catalyst (e.g., Mb(H64V,V68A,H93NMH)[Fe(DADP)])
-
Potassium phosphate buffer (KPi buffer, 50 mM, pH 7.0)
-
Anaerobic chamber or glovebox
Procedure:
-
Prepare a stock solution of the engineered myoglobin catalyst in KPi buffer.
-
In an anaerobic chamber, add the electron-deficient styrene (10 mM final concentration) to a vial.
-
Add the EDA (20 mM final concentration) to the vial.
-
Initiate the reaction by adding the engineered myoglobin catalyst solution (10 µM final concentration).
-
Stir the reaction mixture at room temperature for 16 hours under anaerobic conditions.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the yield and diastereomeric excess by chiral GC-FID.
-
Determine the enantiomeric excess by chiral GC-FID or SFC analysis.
Quantitative Data Summary
Table 1: Performance of Engineered Myoglobin Catalyst with Electron-Deficient Styrenes [1]
| Substrate | Product | Yield (%) | de (%) | ee (%) |
| 4-Trifluoromethylstyrene | 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate | 85 | >99 | 99 |
| 4-Nitrostyrene | 2-(4-nitrophenyl)cyclopropane-1-carboxylate | 99 | 98 | >99 |
| Pentafluorostyrene | 2-(perfluorophenyl)cyclopropane-1-carboxylate | 69 | >99 | 86 |
| Phenyl acrylate | 2-phenylcyclopropane-1-carboxylate | 89 | 98 | 99 |
| Benzyl acrylate | Benzyl 2-phenylcyclopropane-1-carboxylate | 49 | 99 | 99 |
Table 2: Cobalt-Catalyzed Cyclopropanation of Electron-Deficient Olefins [3]
| Olefin | Diazo Reagent | Yield (%) | de (%) | ee (%) |
| Methyl acrylate | Ethyl diazoacetate | 92 | >99 | 94 |
| Acrylonitrile | Ethyl diazoacetate | 85 | >99 | 96 |
| Methyl vinyl ketone | Ethyl diazoacetate | 88 | >99 | 92 |
| N,N-dimethylacrylamide | Ethyl diazoacetate | 90 | >99 | 95 |
Visualizations
Caption: General experimental workflow for myoglobin-catalyzed cyclopropanation.
Caption: Troubleshooting decision tree for cyclopropanation reactions.
References
- 1. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Methods for Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization methods for effective isomer separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary crystallization-based methods for separating isomers?
A1: The main crystallization techniques for isomer separation include:
-
Diastereomeric Salt Crystallization: This is a widely used method where a racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation through crystallization.
-
Preferential Crystallization: This technique is applicable to conglomerate-forming systems, where a racemic solution is seeded with crystals of the desired enantiomer to induce its crystallization selectively.
-
Deracemization: This method involves the conversion of the undesired enantiomer into the desired one in solution, coupled with the crystallization of the desired enantiomer, potentially allowing for a theoretical yield of up to 100%.
Q2: How do I select an appropriate solvent for my crystallization experiment?
A2: Solvent selection is a critical step in designing a successful crystallization process. A good solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures. For isomer separation, the solvent system should also maximize the solubility difference between the diastereomeric salts or enantiomers. A general workflow for solvent screening involves computational screening of a large number of solvents to predict solubility, followed by experimental validation of a smaller subset.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This often occurs when the melting point of the solid is lower than the temperature of the solution or when there is a high degree of supersaturation. To prevent oiling out, you can:
-
Increase the amount of solvent to reduce the supersaturation level.
-
Slow down the cooling rate.
-
Use a different solvent system.
-
Introduce seed crystals at a temperature where the system is metastable.
Q4: My crystallization is not yielding any crystals. What should I do?
A4: If no crystals are forming, it could be due to several factors:
-
Insufficient Supersaturation: The solution may not be concentrated enough. Try evaporating some of the solvent and cooling the solution again.
-
Inhibition of Nucleation: The presence of impurities can sometimes inhibit crystal nucleation.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound at all temperatures. A different solvent or a mixture of solvents might be necessary.
-
Lack of Nucleation Sites: Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of the desired compound can also induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - The compound is too soluble in the mother liquor. - Insufficient cooling. - Not enough time allowed for crystallization. | - Reduce the amount of solvent used. - Cool the solution to a lower temperature. - Allow more time for the crystallization process to complete. |
| Low Enantiomeric Excess (ee) | - Co-crystallization of the undesired isomer. - Inefficient separation of the diastereomeric salts. - Racemization during the process. | - Optimize the solvent system to maximize the solubility difference between the isomers. - Adjust the cooling rate; a slower rate often improves purity. - Ensure the resolving agent is of high chiral purity. |
| Poor Crystal Quality (e.g., small needles, amorphous solid) | - Cooling too rapidly. - High level of impurities. - Inappropriate solvent. | - Decrease the cooling rate to allow for larger crystal growth. - Purify the initial mixture before crystallization. - Screen for a different solvent or use a solvent/anti-solvent system. |
| Formation of a Solid Solution | - The two diastereomers are incorporated into the same crystal lattice. | - This is a challenging issue. A different resolving agent or solvent system may be required to form a eutectic system or a conglomerate. - In some cases, a combination of crystallization and enantioselective dissolution can be employed. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol outlines the general steps for separating a racemic mixture using a chiral resolving agent.
-
Resolving Agent and Solvent Selection:
-
Choose a chiral resolving agent that will form a stable salt with the racemate. Common resolving agents include tartaric acid and its derivatives for resolving bases, and chiral amines like brucine for resolving acids.
-
Screen for a suitable solvent in which the diastereomeric salts have a significant solubility difference. The ideal solvent will dissolve both salts at an elevated temperature and allow for the selective crystallization of one salt upon cooling.
-
-
Salt Formation:
-
Dissolve the racemic mixture in the chosen solvent at an elevated temperature.
-
Add an equimolar amount of the chiral resolving agent. Stir until all solids are dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
If crystallization does not occur, try seeding the solution with a small crystal of the desired diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Break the salt by adding an acid or a base to liberate the free enantiomer. For example, if a chiral acid was used as the resolving agent, a base would be added.
-
Extract the desired enantiomer into an organic solvent and isolate it.
-
Protocol 2: Preferential Crystallization
This method is suitable for racemic mixtures that form conglomerates.
-
Solvent and Temperature Screening:
-
Identify a solvent in which the racemic compound has moderate solubility.
-
Determine the solubility curve of the racemate in the chosen solvent to identify the metastable zone width.
-
-
Preparation of the Supersaturated Solution:
-
Prepare a supersaturated solution of the racemic mixture at a specific temperature within the metastable zone.
-
-
Seeding:
-
Introduce a small amount of pure seed crystals of the desired enantiomer into the supersaturated solution. This will induce the crystallization of only that enantiomer.
-
-
Monitoring and Harvesting:
-
Monitor the crystallization process. The process should be stopped before the spontaneous nucleation of the counter-enantiomer occurs.
-
Collect the crystals by filtration, wash with a cold solvent, and dry.
-
Data Presentation
Table 1: Comparison of Chiral Resolution Methods
| Method | Principle | Advantages | Disadvantages | Typical Yield |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | Widely applicable, scalable. | Requires a suitable resolving agent, often laborious. | < 50% per cycle |
| Preferential Crystallization | Seeding a supersaturated conglomerate solution. | No need for a resolving agent, cost-effective. | Only applicable to conglomerate-forming compounds (5-10% of racemates). | Variable, depends on kinetics |
| Crystallization-Induced Deracemization | In-situ racemization of the undesired enantiomer coupled with crystallization of the desired one. | Theoretical yield can reach 100%. | Requires a compound that can be racemized under the crystallization conditions. | Potentially > 90% |
Visualizations
Caption: A decision tree for selecting an appropriate crystallization-based isomer separation method.
Caption: A flowchart for troubleshooting common problems encountered during crystallization for isomer separation.
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Phenylcyclopropyl)ethanone Derivatives and Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-phenylcyclopropyl)ethanone derivatives and structurally related analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a concise summary of quantitative biological data, detailed experimental protocols, and visual representations of key concepts.
I. Comparative Biological Activity Data
The biological activity of this compound and its analogs has been evaluated against various biological targets. The following tables summarize the key quantitative data from published studies, focusing on derivatives with modifications on the cyclopropane and phenyl rings, as well as the ethanone moiety.
Table 1: Sigma Receptor Binding Affinity of 1-Phenyl-2-cyclopropylmethylamines
A series of 1-phenyl-2-cyclopropylmethylamines, which are structurally related to this compound, were synthesized and evaluated for their binding affinities for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] Modifications of the carboxyl and nitrogen groups have been shown to significantly influence binding affinity.[1]
| Compound | R Group Modification | Ki (σ₁) (nM) | Ki (σ₂) (nM) |
| (-)-cis 18 | Adamantylamino at N | Preference for σ₁ | --- |
| (+)-cis 18 | Adamantylamino at N | --- | Preference for σ₂ |
| 25 | Reverse-type ester | 0.6 | 4.05 |
Table 2: Anticancer Activity of 1-Phenylcyclopropane Carboxamide Derivatives
Substituted 1-phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects on the U937 human myeloid leukemia cell line.[2]
| Compound | Substitution on Phenyl Ring | Biological Activity |
| Various Derivatives | Diverse Substitutions | Effective inhibition of U937 cell proliferation |
Table 3: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives
While not direct cyclopropyl derivatives, these compounds share the α,β-unsaturated ketone moiety and have been studied for their anti-inflammatory properties.[3]
| Compound | Key Structural Feature | Inhibition of IL-6 Production | Inhibition of TNF-α Production |
| 8f | Optimized A-ring substitution | Improved anti-inflammatory activity | Significant therapeutic effects in a mouse model |
| Various Derivatives | 2-benzylidene-1-indanone core | Effective inhibition | Effective inhibition |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.
A. Sigma Receptor Binding Assays
-
Objective: To determine the binding affinity of synthesized compounds for sigma-1 and sigma-2 receptors.
-
Method: Radioligand binding assays were performed using guinea pig brain membranes.[1]
-
Procedure:
-
Brain membranes were prepared and incubated with a specific radioligand ([³H]-(+)-pentazocine for σ₁ and [³H]-DTG for σ₂ in the presence of excess (+)-pentazocine to block σ₁ sites).
-
Increasing concentrations of the test compounds were added to displace the radioligand.
-
After incubation, the bound and free radioligands were separated by filtration.
-
The radioactivity of the filters was measured by liquid scintillation counting.
-
The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
B. In Vitro Anticancer Activity Assay
-
Objective: To evaluate the antiproliferative effect of compounds on cancer cell lines.
-
Method: The study on 1-phenylcyclopropane carboxamide derivatives utilized a proliferation assay on the U937 cell line.[2]
-
Procedure:
-
U937 cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of the test compounds.
-
After a specified incubation period, cell proliferation was assessed using a standard method such as the MTT assay.
-
The concentration of the compound that inhibits 50% of cell growth (GI₅₀) was determined.
-
C. Anti-inflammatory Activity Assays
-
Objective: To measure the inhibition of pro-inflammatory cytokine production.
-
Method: Murine primary macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Procedure:
-
Primary macrophages were treated with the test compounds for a certain period.
-
The cells were then stimulated with LPS.
-
The levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant were quantified using ELISA.
-
The inhibitory effect of the compounds was calculated by comparing the cytokine levels in treated and untreated cells.
-
III. Visualized Workflows and Relationships
A. General Synthetic Workflow for 1-Phenylcyclopropane Carboxamide Derivatives
The synthesis of 1-phenylcyclopropane carboxamide derivatives typically involves a multi-step process starting from substituted 2-phenyl acetonitrile.[2]
B. Structure-Activity Relationship (SAR) Logic for Sigma Receptor Ligands
The affinity of 1-phenyl-2-cyclopropylmethylamines for sigma receptors is dictated by several structural features.[1]
References
- 1. Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity Landscape: A Comparative Analysis of Aryl and Alkyl Cyclopropyl Ketones
A deep dive into the chemical behavior of aryl versus alkyl cyclopropyl ketones reveals significant differences in their reactivity, primarily governed by electronic effects and the stability of reaction intermediates. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in harnessing the synthetic potential of these versatile building blocks.
The cyclopropyl group, a three-membered carbocycle, imparts unique chemical properties to adjacent functional groups due to its inherent ring strain and high p-character of its C-C bonds. When attached to a ketone, this strained ring becomes susceptible to a variety of transformations, most notably ring-opening and cycloaddition reactions. The nature of the substituent on the carbonyl—aromatic (aryl) versus non-aromatic (alkyl)—profoundly influences the ease and outcome of these reactions.
Executive Summary of Reactivity Differences
A primary distinction in the reactivity of aryl and alkyl cyclopropyl ketones lies in their susceptibility to single-electron transfer (SET) reduction. Aryl cyclopropyl ketones are generally more reactive in reactions initiated by reduction, such as photocatalytic and samarium(II) iodide-mediated [3+2] cycloadditions.[1][2][3] This heightened reactivity is attributed to the ability of the aromatic ring to stabilize the key ketyl radical anion intermediate through conjugation.[1] Conversely, alkyl cyclopropyl ketones possess a lower standard redox potential, rendering their reduction more challenging and often necessitating more forcing reaction conditions.[2][3]
In acid-catalyzed reactions, aryl cyclopropyl ketones readily undergo cyclization to form tetralones, a reaction not observed with their alkyl counterparts.[4] This highlights the crucial role of the aryl group in participating in and directing the reaction pathway. Reductive cleavage reactions also show a marked difference, with arylcyclopropyl aryl ketones undergoing clean cleavage, while the replacement of an aryl group with an alkyl group significantly inhibits the reaction.[5]
Comparative Analysis of [3+2] Cycloaddition Reactions
A significant area of research for cyclopropyl ketones is their application in [3+2] cycloaddition reactions to construct five-membered rings, a common motif in bioactive molecules. The following data, derived from photocatalytic and SmI₂-catalyzed systems, illustrates the performance differences between aryl and alkyl cyclopropyl ketones.
Data from Photocatalytic [3+2] Cycloadditions
The following table presents data from an enantioselective photocatalytic [3+2] cycloaddition of cyclopropyl ketones with various alkenes. This reaction is initiated by the one-electron reduction of the ketone.
| Entry | Cyclopropyl Ketone Substrate | Alkene Partner | Yield (%)[6] | ee (%)[6] |
| 1 | Phenyl cyclopropyl ketone | Styrene | 95 | 93 |
| 2 | 4-Methoxyphenyl cyclopropyl ketone | Styrene | 92 | 94 |
| 3 | 4-Trifluoromethylphenyl cyclopropyl ketone | Styrene | 85 | 92 |
| 4 | 2-Naphthyl cyclopropyl ketone | Styrene | 91 | 95 |
| 5 | Methyl cyclopropyl ketone | Styrene | Poor | Poor[6] |
As the data indicates, aryl cyclopropyl ketones with both electron-donating and electron-withdrawing substituents perform well in this transformation, affording high yields and excellent enantioselectivities.[6] In contrast, the corresponding reaction with a simple alkyl (methyl) cyclopropyl ketone is reported to be inefficient.[6]
Data from SmI₂-Catalyzed [3+2] Cycloadditions
Samarium(II) iodide is another reagent that facilitates the [3+2] cycloaddition of cyclopropyl ketones through a reductive pathway. The following table compares the performance of aryl and alkyl cyclopropyl ketones in this system.
| Entry | Cyclopropyl Ketone Substrate | Alkyne Partner | Conditions | Yield (%)[2] |
| 1 | Cyclohexyl cyclopropyl ketone | Phenylacetylene | A (SmI₂) | 45 |
| 2 | Cyclohexyl cyclopropyl ketone | Phenylacetylene | B (SmI₂/Sm⁰) | 90 |
| 3 | tert-Butyl cyclopropyl ketone | Phenylacetylene | A (SmI₂) | Trace |
| 4 | tert-Butyl cyclopropyl ketone | Phenylacetylene | B (SmI₂/Sm⁰) | 90 |
| 5 | Phenyl cyclopropyl ketone | Phenylacetylene | A (SmI₂) | 85 |
| 6 | 4-Bromophenyl cyclopropyl ketone | Phenylacetylene | A (SmI₂) | 82 |
These results underscore the lower reactivity of alkyl cyclopropyl ketones. While primary alkyl cyclopropyl ketones provide good yields under standard conditions (Conditions A), less reactive secondary and tertiary alkyl substrates require the addition of metallic samarium (Sm⁰) to stabilize the SmI₂ catalyst and achieve high conversions (Conditions B).[2][3] In contrast, aryl cyclopropyl ketones proceed efficiently under the standard conditions.[2] Computational studies have shown that while aryl cyclopropyl ketones benefit from a stabilized ketyl radical, they face a higher energy barrier for the subsequent radical trapping step. Alkyl cyclopropyl ketones, though harder to reduce, experience a more facile radical trapping.[1]
Experimental Protocols
General Procedure for Enantioselective Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones
This protocol is a representative example of the experimental setup for the photocatalytic cycloaddition of aryl cyclopropyl ketones.
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Alkene (1.5 equiv)
-
Ru(bpy)₃(PF₆)₂ (1 mol %)
-
Chiral Lewis Acid (e.g., Gd(OTf)₃ with a chiral ligand, 10 mol %)
-
Hünig's base (i-Pr₂NEt, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added the chiral Lewis acid catalyst.
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon).
-
The anhydrous solvent is added, followed by the aryl cyclopropyl ketone, alkene, Ru(bpy)₃(PF₆)₂, and Hünig's base.
-
The reaction mixture is stirred and irradiated with a compact fluorescent lamp (e.g., 23 W) at a controlled temperature (e.g., 0 °C) for the specified reaction time (typically 6-24 hours).
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography on silica gel.
General Procedure for SmI₂-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones (Conditions B)
This protocol is adapted for the less reactive alkyl cyclopropyl ketones, incorporating Sm⁰ for catalyst stabilization.
Materials:
-
Alkyl cyclopropyl ketone (1.0 equiv)
-
Alkyne or alkene (3.0 equiv)
-
SmI₂ (0.1 M solution in THF, 10 mol %)
-
Sm powder (15 mol %)
-
Anhydrous THF
Procedure:
-
To an oven-dried flask under an inert atmosphere is added Sm powder.
-
Anhydrous THF is added, followed by the alkyl cyclopropyl ketone and the alkyne/alkene coupling partner.
-
The SmI₂ solution in THF is added dropwise to the stirred reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Mechanistic Insights and Visualizations
The key mechanistic pathway for the photocatalytic [3+2] cycloaddition involves a series of steps initiated by light. The following diagrams, generated using the DOT language, illustrate this process and a typical experimental workflow.
Caption: Generalized mechanism for the photocatalytic [3+2] cycloaddition.
Caption: Experimental workflow for photocatalytic cycloaddition.
Conclusion
The choice between an aryl and an alkyl cyclopropyl ketone as a synthetic precursor has significant implications for reaction design and optimization. Aryl cyclopropyl ketones are generally more reactive in reductive transformations due to the stabilizing effect of the aromatic ring on radical anion intermediates. This often translates to milder reaction conditions and broader substrate scope in processes like photocatalytic [3+2] cycloadditions. In contrast, alkyl cyclopropyl ketones are more robust but require more tailored and sometimes more forceful conditions to achieve comparable reactivity. Understanding these fundamental differences, supported by the quantitative data and protocols presented, allows for the informed selection of substrates and reaction conditions to efficiently construct complex molecular architectures relevant to research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Reductive cleavage of arylcyclopropyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Confirming the Stereochemistry of 1-(2-Phenylcyclopropyl)ethanone
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals and synthetic chemists, the unambiguous confirmation of stereoisomers is a paramount challenge. This guide provides a comparative analysis of spectroscopic methods to elucidate the stereochemistry of the versatile synthetic intermediate, 1-(2-phenylcyclopropyl)ethanone, which exists as cis and trans diastereomers. We present a head-to-head comparison of key spectroscopic techniques, supported by experimental data from related compounds, to offer a practical framework for stereochemical assignment.
At a Glance: Spectroscopic Data for Phenylcyclopropyl Ketones
The determination of the relative orientation of the phenyl and acetyl groups on the cyclopropane ring relies on nuanced differences in their spectroscopic signatures. Below is a summary of expected and reported ¹H NMR chemical shifts and coupling constants for the cyclopropyl protons in similar systems, which are instrumental in distinguishing between the cis and trans isomers.
| Spectroscopic Parameter | Trans Isomer (Expected) | Cis Isomer (Expected) | Notes |
| ¹H NMR | |||
| J (H1-H2) (vicinal, trans) | ~4-6 Hz | Smaller coupling constant expected due to dihedral angle. | |
| J (H1-H2) (vicinal, cis) | ~7-10 Hz | Larger coupling constant expected. | |
| J (H1-H3) (geminal) | ~4-6 Hz | ~4-6 Hz | |
| J (H2-H3) (vicinal, cis/trans) | Variable | Variable | |
| Chemical Shift H1 (CH-CO) | Further downfield | Influenced by the anisotropy of the phenyl group. | |
| Chemical Shift H2 (CH-Ph) | |||
| Chemical Shift H3 (CH₂) | |||
| ¹³C NMR | Subtle shifts in carbon resonances due to steric and electronic effects. | ||
| NOE | |||
| H1 ↔ H2 | No/Weak Correlation | Strong Correlation | Proximity of protons in the cis isomer leads to a significant Nuclear Overhauser Effect. |
Note: The specific values presented are estimations based on data from structurally related phenylcyclopropyl derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
The Workflow: A Logical Approach to Stereochemical Confirmation
The process of confirming the stereochemistry of this compound involves a systematic application of various spectroscopic techniques, primarily centered around Nuclear Magnetic Resonance (NMR).
Deep Dive: Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Parameters: Acquire a standard one-dimensional proton spectrum. Key parameters to analyze are the chemical shifts (δ) of the cyclopropyl protons and their coupling constants (J). The cis and trans coupling constants between adjacent protons on a cyclopropane ring are typically different, with Jcis > Jtrans.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Experiment Type: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most definitive NMR technique for this purpose. 1D NOE experiments can also be performed.
-
Principle: This experiment detects protons that are close in space (< 5 Å). For the cis isomer, a clear NOE correlation will be observed between the proton on the carbon bearing the acetyl group and the proton on the carbon bearing the phenyl group. This correlation will be absent or very weak for the trans isomer.
-
Parameters: Use a standard NOESY pulse sequence with a mixing time optimized to observe intramolecular NOEs (typically 200-800 ms).
-
Alternative & Confirmatory Techniques
-
X-ray Crystallography:
-
Applicability: This method is the gold standard for stereochemical determination but is contingent on the ability to grow a single crystal of sufficient quality.
-
Procedure: If the compound is a solid, attempt to grow single crystals by slow evaporation from a suitable solvent or solvent mixture. The resulting crystal structure will provide an unambiguous assignment of the relative stereochemistry.
-
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
-
Purpose: While not a primary method for determining relative stereochemistry, it is invaluable for separating the enantiomers of each diastereomer and assessing enantiomeric purity.
-
Methodology: Utilize a chiral stationary phase column. The mobile phase composition (typically a mixture of hexane and isopropanol) and flow rate are optimized to achieve baseline separation of the enantiomers.
-
Performance Comparison: Choosing the Right Tool
| Technique | Strengths | Limitations | Application to this compound |
| ¹H NMR | Readily available, provides information on connectivity and relative stereochemistry through coupling constants. | Signal overlap can be an issue, interpretation of coupling constants can sometimes be ambiguous. | Excellent first-pass technique to hypothesize the stereochemistry based on J-values. |
| NOE Spectroscopy | Provides direct evidence of through-space proximity of protons, leading to a more definitive stereochemical assignment.[1] | Can be less sensitive than other NMR experiments; requires careful optimization of experimental parameters. | The most powerful NMR method for distinguishing between the cis and trans isomers. |
| X-ray Crystallography | Provides unambiguous, absolute stereochemical assignment. | Requires a suitable single crystal, which may be difficult to obtain. | The definitive method if a crystal can be grown. |
| Chiral HPLC | Excellent for separating enantiomers and determining enantiomeric purity. | Does not directly provide information on the relative stereochemistry of diastereomers. | Essential for the analysis of enantiomerically enriched samples. |
| Infrared (IR) Spectroscopy | Provides information about functional groups (e.g., carbonyl, aromatic ring). | Generally does not provide detailed stereochemical information for this class of compounds. | Useful for confirming the presence of key functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Does not typically distinguish between diastereomers. | Confirms the molecular formula of the synthesized compound. |
References
Unraveling the Energetic Landscape: A Comparative Guide to Computational Modeling of the Transition State in 1-(2-Phenylcyclopropyl)ethanone Reactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. The fleeting transition state, a high-energy intermediate, holds the key to reaction rates and product selectivity. This guide provides a comparative analysis of computational methods used to model the transition state in reactions of 1-(2-phenylcyclopropyl)ethanone, a molecule of interest in organic synthesis.
The thermal rearrangement of this compound is a classic example of a vinylcyclopropane rearrangement, a powerful tool for constructing five-membered rings. This pericyclic reaction proceeds through a complex transition state that can be influenced by substituents on the cyclopropane ring. Computational chemistry offers a window into this transient world, allowing for the detailed characterization of transition state geometries and energetics.
Computational Methodologies: A Tale of Two Theories
The accuracy of computational predictions hinges on the chosen theoretical model. Here, we compare two prominent approaches: Density Functional Theory (DFT) and the Complete Active Space Self-Consistent Field (CASSCF) method.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. DFT methods are computationally efficient and can provide accurate results for a wide range of chemical systems. A popular functional for these types of calculations is B3LYP.
Complete Active Space Self-Consistent Field (CASSCF): A Multi-Reference Approach
For reactions involving the formation or breaking of bonds, or for systems with significant electron correlation, a single-reference method like DFT may not be sufficient. CASSCF is a multi-reference method that provides a more accurate description of the electronic structure in these complex situations. It involves selecting a subset of "active" electrons and orbitals that are most important for the chemical process and treating them with a full configuration interaction calculation.
Quantitative Data Snapshot
| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |
| SmI2-catalyzed coupling of phenyl cyclopropyl ketone | DFT | 24.6 |
Table 1: Calculated activation barrier for the ring opening of phenyl cyclopropyl ketone in a SmI2-catalyzed reaction. This value provides a useful reference for the energetic scale of cyclopropane ring-opening processes involving a phenyl substituent.[1]
Comparison of Computational Models
| Feature | Density Functional Theory (DFT) | Complete Active Space Self-Consistent Field (CASSCF) |
| Theoretical Basis | Based on the electron density of the system. | A multi-configurational self-consistent field method. |
| Computational Cost | Relatively low, allowing for the study of larger systems. | High, typically limited to smaller systems or active spaces. |
| Typical Application | Ground-state geometries, reaction energies, and properties of a wide range of molecules. | Bond breaking/forming, electronically excited states, and systems with strong electron correlation (diradicals, etc.). |
| Strengths | Good balance of accuracy and computational efficiency for many systems. | Provides a qualitatively correct description of complex electronic structures where single-reference methods fail. |
| Weaknesses | The exact form of the exchange-correlation functional is unknown and must be approximated, which can affect accuracy. | The choice of the active space can be subjective and requires chemical intuition. The computational cost is a major limitation. |
Table 2: A comparative overview of DFT and CASSCF computational methods.
Experimental Protocols: Synthesizing the Precursors
General Procedure for the Synthesis of Donor-Acceptor Cyclopropanes:
This method is based on the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones.
Materials:
-
2-Hydroxychalcone (1 mmol)
-
Trimethylsulfoxonium iodide (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of trimethylsulfoxonium iodide in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride is carefully added to the solution, and the mixture is stirred at room temperature for a specified time to generate the ylide.
-
The corresponding 2-hydroxychalcone is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl.
-
The aqueous layer is extracted with EtOAc.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-acyl-2-(ortho-hydroxyaryl)cyclopropane.
Visualizing the Reaction Pathway
The thermal rearrangement of this compound follows the general mechanism of a vinylcyclopropane-cyclopentene rearrangement. This process can be visualized as a diradical-mediated pathway.
References
Kinetic Profile of 1-(2-Phenylcyclopropyl)ethanone: A Comparative Guide to its Reactivity
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of reactive intermediates is paramount for designing and optimizing synthetic routes. This guide provides a comparative analysis of the reaction kinetics of 1-(2-phenylcyclopropyl)ethanone and related aryl cyclopropyl ketones, drawing upon available experimental and computational data. The information presented herein aims to facilitate a deeper understanding of the factors governing the reactivity of this important chemical scaffold.
The unique structural features of this compound, combining a strained cyclopropyl ring with a conjugated phenyl ketone moiety, give rise to a rich and varied reaction landscape. Its reactivity is primarily characterized by transformations involving the cyclopropyl group, often initiated by activation of the ketone. This guide summarizes key kinetic data from various studies, including ring-opening reactions, cycloadditions, and radical-mediated processes.
Comparative Kinetic Data
The following tables summarize quantitative data on the kinetics of reactions involving aryl cyclopropyl ketones, providing a basis for comparing their reactivity with that of this compound.
| Reaction Type | Substrate | Catalyst/Conditions | Activation Barrier (kcal/mol) | Relative Turnover Frequency (TOF) | Source |
| SmI₂-Catalyzed Coupling | Phenyl cyclopropyl ketone | SmI₂ | 24.6 | 3.5 | [1] |
| SmI₂-Catalyzed Coupling | Cyclohexyl cyclopropyl ketone | SmI₂ | 25.4 | 1 | [1] |
| SmI₂-Catalyzed Coupling | 2,6-Dimethylphenyl cyclopropyl ketone | SmI₂ | - | 22.8 | [1] |
| SmI₂-Catalyzed Coupling | Bicyclic alkyl cyclopropyl ketone | SmI₂ | 24.5 | - | [2] |
Table 1: Comparison of Activation Barriers and Relative Turnover Frequencies for SmI₂-Catalyzed Coupling Reactions. This table highlights the enhanced reactivity of aryl cyclopropyl ketones compared to their alkyl counterparts in samarium(II) iodide-catalyzed coupling reactions. The lower activation barrier for phenyl cyclopropyl ketone leads to a significantly higher turnover frequency.[1][2]
| Reaction Type | Substrate | Reagent | Relative Reaction Rate | Source |
| Ring-Opening Hydroarylation | Cyclopropyl phenyl ketone | 1,3,5-TMB | Higher | [3] |
| Ring-Opening Hydroarylation | Cyclopropyl methyl ketone | 1,3,5-TMB | Lower | [3] |
| Ring-Opening Hydroarylation | Cyclopropyl 4-methoxyphenyl ketone | 1,3,5-TMB | Highest | [3] |
Table 2: Relative Reaction Rates for Ring-Opening Hydroarylation. This table illustrates the influence of substituents on the rate of ring-opening hydroarylation. Electron-donating groups on the phenyl ring, such as the 4-methoxy group, accelerate the reaction.[3]
| Reaction Type | Substrate | Experiment | Kinetic Isotope Effect (kH/kD) | Source |
| Enantioselective [3+2] Cycloaddition | Aryl cyclopropyl ketone | Reaction with deuterium-labeled styrene | 0.78 | [4] |
Table 3: Kinetic Isotope Effect in Enantioselective [3+2] Cycloaddition. The inverse secondary kinetic isotope effect observed in the reaction with deuterated styrene suggests that the intermolecular C-C bond-forming step is rate-limiting.[4]
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms and experimental workflows for key reactions involving aryl cyclopropyl ketones.
Figure 1: Proposed mechanism for the SmI₂-catalyzed [3+2] cycloaddition of aryl cyclopropyl ketones.
Figure 2: Proposed mechanism for the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing kinetic studies. Below are generalized methodologies for key experiments cited in this guide.
General Protocol for Kinetic Analysis of Ring-Opening Hydroarylation[3]
-
Materials: The aryl cyclopropyl ketone, an arene (e.g., 1,3,5-trimethoxybenzene), a Brønsted acid catalyst, and a solvent (e.g., hexafluoroisopropanol - HFIP) are required.
-
Reaction Setup: A known concentration of the aryl cyclopropyl ketone and the arene are dissolved in the solvent in an NMR tube.
-
Initiation: The reaction is initiated by the addition of the Brønsted acid catalyst.
-
Monitoring: The reaction progress is monitored by ¹H NMR spectroscopy at a constant temperature (e.g., 65 °C). The conversion of the starting material to the product is determined by integrating characteristic peaks in the NMR spectra at various time points.
-
Data Analysis: The conversion data is plotted against time to determine the reaction rate. For comparing relative rates, the initial rates of the reactions under identical conditions are used.
General Protocol for Kinetic Isotope Effect Studies in Photocatalytic Cycloadditions[4]
-
Materials: The aryl cyclopropyl ketone, a photocatalyst (e.g., Ru(bpy)₃²⁺), a Lewis acid co-catalyst (e.g., Gd(OTf)₃), a reductive quencher (e.g., i-Pr₂NEt), a chiral ligand, and both deuterated and non-deuterated styrene are required.
-
Reaction Setup: Two parallel reactions are set up under identical conditions (concentration, temperature, light source). One reaction uses standard styrene, and the other uses deuterium-labeled styrene.
-
Reaction Conditions: The reactions are typically irradiated with a specific wavelength of light (e.g., from a compact fluorescent lamp) for a set period.
-
Analysis: The ratio of products formed in the two reactions is determined, often by ¹H-NMR or mass spectrometry, by analyzing the reaction mixture at low conversion.
-
Calculation of KIE: The kinetic isotope effect (kH/kD) is calculated as the ratio of the rate of the reaction with the non-deuterated substrate to the rate of the reaction with the deuterated substrate.
Limitations and Future Directions
References
A Comparative Analysis of Novel Tranylcypromine-Derived Inhibitors Against Established Drugs Targeting LSD1 and MAO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of novel inhibitors derived from the trans-2-phenylcyclopropylamine (tranylcypromine) scaffold against known drugs targeting Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B). The following sections present quantitative efficacy data, detailed experimental methodologies, and visualizations of the relevant biological pathways to offer an objective assessment for research and development applications.
Efficacy Comparison of LSD1 and MAO Inhibitors
The development of inhibitors based on the tranylcypromine framework has yielded compounds with significantly enhanced potency and selectivity for LSD1, an epigenetic enzyme implicated in various cancers, over the structurally related MAO enzymes, which are established targets for antidepressant drugs.[1][2] This section summarizes the in vitro inhibitory activities of several novel tranylcypromine derivatives compared to the parent compound and other clinical-stage inhibitors.
| Compound | Target | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| Novel Derivatives | ||||||
| Compound 29b | LSD1 | 11 | - | High | Good | [3][4] |
| Compound 26b | LSD1 | 17 | - | High | Good | [3][4] |
| Compound 12u | LSD1 | 25.3 | - | - | - | [3] |
| Compound 9e | LSD1 | 9.85 | - | High | High | [5] |
| Compound 4b | LSD1 | 15 | - | - | 24.4x | [1] |
| Compound 5b | LSD1 | 5 | - | - | 164x | [1] |
| S1427 | LSD1 | - | 18,000 | >100x | >100x | [6] |
| Known Drugs/Inhibitors | ||||||
| Tranylcypromine (TCP) | LSD1 | ~200,000 | - | Non-selective | Non-selective | [7] |
| Tranylcypromine (TCP) | MAO-A | 19,000 | - | - | - | |
| Tranylcypromine (TCP) | MAO-B | 16,000 | - | - | - | |
| Iadademstat (ORY-1001) | LSD1 | Potent | Covalent | - | - | [7] |
| Bomedemstat (IMG-7289) | LSD1 | 56.8 | Irreversible | - | - | [7] |
| Seclidemstat (SP-2577) | LSD1 | - | Non-covalent | - | - | [7] |
| GSK-2879552 | LSD1 | Potent | Covalent | - | - | [7] |
| Phenelzine | MAO-A/B | - | Irreversible | Non-selective | Non-selective | [7] |
Note: "-" indicates data not specified in the cited sources. Selectivity is presented as a fold-difference in inhibitory activity where available.
Experimental Protocols
The following are detailed methodologies for the key assays used to determine the efficacy of the inhibitors.
LSD1 Demethylase Activity/Inhibition Assay (Peroxidase-Coupled Fluorometric Method)
This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[8]
Workflow:
-
Inhibitor Pre-incubation: 3-fold serial dilutions of the test compounds are pre-incubated with recombinant human LSD1 enzyme (e.g., 38.5 nM) in a buffer solution (e.g., 50 mM sodium phosphate, pH 7.4) for 15 minutes on ice in a 96-well plate.[9]
-
Reaction Initiation: The enzymatic reaction is started by adding a dimethylated histone H3K4 peptide substrate (e.g., H3(1-21)K4me2) at a concentration corresponding to its Michaelis constant (Km).[9]
-
Detection: The generated H₂O₂ is detected using a coupled reaction with horseradish peroxidase (HRP) and Amplex Red. HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent resorufin.[8]
-
Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 585-590 nm.[8][10] The rate of increase in fluorescence is proportional to the LSD1 activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the LSD1 peroxidase-coupled fluorometric assay.
MAO-A and MAO-B Inhibition Assay (Fluorometric Method)
This assay measures the activity of MAO-A and MAO-B by quantifying the H₂O₂ produced during the oxidative deamination of a substrate.[11][12]
Workflow:
-
Sample Preparation: Test compounds are serially diluted. For specific MAO-A or MAO-B activity, control wells containing known selective inhibitors (clorgyline for MAO-A, pargyline for MAO-B) are prepared.[12]
-
Inhibitor Incubation: 5 µL of the test inhibitor is mixed with 45 µL of the sample containing the MAO enzyme and incubated for at least 10 minutes to allow for interaction.[12]
-
Reaction Initiation: A working reagent containing a substrate (e.g., p-tyramine, a substrate for both MAO-A and B), a dye reagent, and HRP is added to all wells.[11]
-
Incubation: The plate is incubated for 20 minutes in the dark. During this time, MAO reacts with the substrate to form H₂O₂, which is then used by HRP to generate a fluorescent product.[11]
-
Measurement: Fluorescence is read at an excitation of ~530 nm and an emission of ~585 nm.[11]
-
Data Analysis: The activity is calculated based on the difference in fluorescence between the sample and the control wells. IC50 values are determined from concentration-response curves.
Signaling Pathways
LSD1-Mediated Transcriptional Regulation in Cancer
LSD1 plays a critical role in cancer by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[13] Demethylation of H3K4, an activation mark, leads to transcriptional repression of tumor suppressor genes. Conversely, demethylation of H3K9, a repressive mark, can lead to the activation of oncogenes. LSD1's activity is often directed by its association with co-repressor complexes like CoREST.[1] Overexpression of LSD1 is common in many cancers and contributes to oncogenesis by silencing tumor suppressors like p53 and promoting pro-cancer signaling pathways such as Wnt/β-Catenin and PI3K/AKT.[14][15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel tranylcypromine-indazole-based derivatives as LSD1 inhibitors for acute myeloid leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Phenylcyclopropyl)ethanone: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 1-(2-Phenylcyclopropyl)ethanone, a ketone compound utilized in research and development.
As a laboratory chemical, this compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] Improper disposal, such as pouring it down the drain or discarding it with regular trash, can lead to environmental contamination and potential harm to aquatic life.[2] Adherence to institutional and regulatory guidelines is essential for the safe handling of this compound.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3] All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] In case of a spill, the spilled chemical and any absorbent materials used for cleanup must also be collected and disposed of as hazardous waste.[1]
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a certified hazardous waste collection program.[1]
Step 1: Containerization
-
Transfer the waste this compound into a designated and compatible waste container. The original product container is often the most suitable option.[1]
-
Ensure the container is in good condition, free from leaks, and has a secure, closable lid.[1][4]
-
If the original container is unavailable, use a container made of a material compatible with ketones. Glass containers are generally suitable for organic wastes.[5]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the container was filled and is ready for pickup.[1]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]
-
Since many organic ketones are flammable, the waste container should be stored in a flammable liquids cabinet, away from heat, sparks, and open flames.[5][6]
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup.[1] Do not transport hazardous waste personally.[1]
Prohibited Disposal Methods
Under no circumstances should this compound be:
-
Discarded in regular solid waste containers.[2]
-
Evaporated in a fume hood as a means of disposal.
Quantitative Data Summary for Hazardous Waste Disposal
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| Primary Disposal Route | Collection by Certified Waste Disposal Service | [1][2] |
| Container Type | Original container or compatible glass/plastic container | [1][4][5] |
| Container Labeling | "Hazardous Waste", Chemical Name, Date | [1] |
| On-site Treatment | Neutralization or other treatments require strict protocols and EHS approval. | [1] |
Experimental Protocols for Waste Neutralization
For certain classes of organic compounds, chemical neutralization methods exist. For instance, Fenton's reagent can be used to break down some halogenated and aromatic compounds.[7] However, such procedures are resource-intensive, potentially exothermic, and should only be performed by trained personnel with specific protocols and EHS oversight.[7] For this compound, direct chemical incineration by a licensed facility is the standard and recommended practice.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 3. aobchem.com [aobchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling 1-(2-Phenylcyclopropyl)ethanone
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-(2-Phenylcyclopropyl)ethanone (CAS No. 827-92-9). The following safety and handling information is based on the SDS for a structurally similar compound, 1-(2-Phenoxyphenyl)ethanone (CAS No. 26388-13-6), and should be used as a guideline.[1] It is imperative for researchers to conduct their own risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before each use. Dispose of contaminated gloves after use. |
| Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if working in a poorly ventilated area or if irritation is experienced. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance.
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from strong oxidizing and reducing agents.[1] The storage area should be secure and accessible only to authorized personnel.
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2] Avoid direct contact with skin and eyes, and prevent inhalation of any vapors or dust.[1][2] Do not eat, drink, or smoke in the handling area.[1] After handling, wash hands and any exposed skin thoroughly.[1]
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation during cleanup. For larger spills, follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through an approved waste disposal plant.[1] Do not empty into drains.[1]
-
Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Experimental Workflow Diagram
The following diagram outlines the key steps and decision points in the handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
